molecular formula C14H20N2 B028708 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine CAS No. 76272-36-1

8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine

Cat. No.: B028708
CAS No.: 76272-36-1
M. Wt: 216.32 g/mol
InChI Key: TZWXPIKAEAYGPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine, also known as this compound, is a useful research compound. Its molecular formula is C14H20N2 and its molecular weight is 216.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-benzyl-8-azabicyclo[3.2.1]octan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c15-12-8-13-6-7-14(9-12)16(13)10-11-4-2-1-3-5-11/h1-5,12-14H,6-10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWXPIKAEAYGPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801262720
Record name (8-Benzyl-8-azabicyclo[3.2.1]oct-3-yl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801262720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96901-92-7, 76272-36-1
Record name (8-Benzyl-8-azabicyclo[3.2.1]oct-3-yl)amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96901-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (8-Benzyl-8-azabicyclo[3.2.1]oct-3-yl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801262720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-benzyl-8-azabicyclo[3.2.1]octan-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.232.580
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 8-Benzyl-8-azabicyclo[3.2.1]octan-3-exo-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the chemical properties, synthesis, and applications of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine. This bicyclic amine is a crucial structural motif and a versatile intermediate in medicinal chemistry, particularly in the development of novel therapeutics targeting the central nervous system. Its rigid conformational structure makes it an attractive scaffold for designing potent and selective ligands for various biological targets. This guide consolidates key physicochemical data, outlines experimental protocols, and illustrates its role in drug discovery through logical diagrams.

Core Chemical and Physical Properties

This compound, part of the tropane alkaloid family of compounds, is recognized for its unique bicyclic framework which provides a conformationally restricted scaffold.[1] This structural rigidity is a valuable feature in medicinal chemistry, aiding in the design of molecules with enhanced interaction at biological targets.[2][3] The compound exists as endo and exo stereoisomers, which can significantly influence its biological activity.

The quantitative physicochemical properties are summarized in the table below for easy comparison.

PropertyValueSource(s)
Molecular Formula C₁₄H₂₀N₂[4][5][6][7][8]
Molecular Weight 216.32 g/mol [4][5][6][7][8]
IUPAC Name (1R,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine (isomer specific)[5][9]
CAS Number 96901-92-7 (unspecified stereochemistry)[6][9][10]; 76272-35-0 (endo)[5][7]; 76272-36-1 (exo)[5][11][5][6][7][9][10][11]
Physical Form Liquid / Neat[4][9]
Boiling Point 317.1 °C at 760 mmHg[12]
Density 1.082 g/cm³[12]
Refractive Index 1.581[12]
Storage Temperature Room Temperature or 2-8 °C[7][9]
InChI Key TZWXPIKAEAYGPF-UHFFFAOYSA-N (unspecified stereochemistry)[6][9]
SMILES N[C@H]1C[C@@H]2CC--INVALID-LINK--N2Cc1ccccc1 (isomer specific)[4]
Topological Polar Surface Area (TPSA) 29.26 Ų[11]
logP 2.1407[11]

Applications in Drug Discovery and Neuroscience

This compound serves as a key building block in the synthesis of a wide range of biologically active compounds.[2] Its scaffold is integral to the development of agents targeting various receptors and transporters in the central nervous system.

Key Therapeutic Areas:

  • Neurotransmitter System Modulation: The compound is a precursor for potent inhibitors of monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[13] Derivatives have been developed that show high affinity and selectivity, making them valuable tools for neuroscience research and for developing treatments for conditions like cocaine addiction.[13]

  • Neurokinin-1 (NK1) Receptor Antagonists: The 8-azabicyclo[3.2.1]octane core has been utilized to develop high-affinity NK1 receptor antagonists, which have potential applications in treating pain and inflammation.[14]

  • Other Applications: It is also used as an intermediate in the preparation of CCR5 receptor antagonists, antibacterial agents, and dopamine antagonists.[4] Its stability and reactivity profile make it a reliable tool for diverse synthetic pathways.[2]

The diagram below illustrates the role of the 8-azabicyclo[3.2.1]octane scaffold as a foundational structure for developing specific neuromodulatory agents.

G Scaffold 8-Benzyl-8-azabicyclo [3.2.1]octan-3-amine Scaffold Derivatives Chemical Derivatization Scaffold->Derivatives branch Derivatives->branch NK1_Ant NK1 Receptor Antagonists DAT_Inh Dopamine Transporter (DAT) Inhibitors SERT_Inh Serotonin Transporter (SERT) Inhibitors Other Other Bioactive Compounds branch->NK1_Ant  SAR Studies [9] branch->DAT_Inh  SAR Studies [21] branch->SERT_Inh  SAR Studies [21] branch->Other  e.g., CCR5 Antagonists [1]

Caption: Role of the core scaffold in developing targeted therapeutics.

Experimental Protocols

General Synthetic Workflow

The synthesis of this compound typically starts from the corresponding ketone, 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one (N-benzyltropinone). A common and effective method is reductive amination.

The general workflow for this synthesis is depicted below.

G Start Start: N-Benzyltropinone (Ketone) Step1 Reaction with Ammonia Source (e.g., NH4OAc) Start->Step1 Intermediate Imine Intermediate (in situ) Step1->Intermediate Step2 Reduction (e.g., NaBH3CN) Intermediate->Step2 Product Crude Product: 8-Benzyl-8-azabicyclo [3.2.1]octan-3-amine Step2->Product Purify Purification (Column Chromatography) Product->Purify Final Final Product (exo/endo mixture or pure isomer) Purify->Final

Caption: General workflow for synthesis via reductive amination.
Detailed Protocol: Synthesis via Reductive Amination

This protocol describes the synthesis of this compound from 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one.

Materials:

  • 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one (1.0 eq)

  • Ammonium acetate (NH₄OAc, 10.0 eq)

  • Sodium cyanoborohydride (NaBH₃CN, 1.5 eq)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one in methanol, add ammonium acetate. Stir the mixture at room temperature for 30 minutes to facilitate the in situ formation of the imine intermediate.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium cyanoborohydride to the mixture in portions, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Once the starting material is consumed, quench the reaction by carefully adding water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Partition the residue between dichloromethane (DCM) and saturated NaHCO₃ solution.

  • Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude amine by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of DCM/MeOH with 1% triethylamine) to yield the pure product.

Protocol: Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃). The spectra should confirm the presence of the benzyl group protons, the bicyclic core protons, and the amine proton, with chemical shifts and coupling constants consistent with the expected structure.

  • Mass Spectrometry (MS): Use Electrospray Ionization (ESI) Mass Spectrometry to confirm the molecular weight. The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 217.17.

  • High-Performance Liquid Chromatography (HPLC): Assess the purity of the final compound by HPLC. A single major peak should be observed, and the purity is typically reported as a percentage of the total peak area.

Safety and Handling

This compound is associated with several hazards.[6][9] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

Hazard ClassGHS StatementCode(s)
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.H302, H312, H332[5][6]
Skin Irritation Causes skin irritation.H315[6]
Eye Damage Causes serious eye damage.H318[6]
Respiratory May cause respiratory irritation.H335[6]

Precautionary Statements: Users should adhere to standard precautionary measures including avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/clothing/eye protection/face protection (P280), and seeking immediate medical advice if exposure occurs (P310).[9]

Conclusion

This compound is a compound of significant interest to the pharmaceutical and medicinal chemistry communities. Its conformationally constrained scaffold is a proven platform for the design of potent and selective modulators of key neurological targets. A thorough understanding of its chemical properties, synthetic routes, and handling requirements is essential for leveraging its full potential in the development of next-generation therapeutics. The information and protocols provided in this guide serve as a foundational resource for researchers engaged in this field.

References

An In-depth Technical Guide on the Core Mechanism of Action of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine is a tropane alkaloid derivative that serves as a versatile scaffold in medicinal chemistry. While direct pharmacological data for this specific compound is limited in publicly available literature, its structural analogs have demonstrated significant activity as monoamine transporter inhibitors and neurokinin-1 (NK1) receptor antagonists. This technical guide synthesizes the available information on related compounds to propose a likely mechanism of action for this compound, provides detailed hypothetical experimental protocols for its characterization, and presents a framework for understanding its potential therapeutic applications.

Introduction

The 8-azabicyclo[3.2.1]octane, or tropane, scaffold is a rigid bicyclic structure that is a key pharmacophore in a variety of biologically active molecules, both natural and synthetic. The benzyl group at the 8-position and the amine at the 3-position of the core structure of this compound suggest its potential interaction with biological targets that recognize these motifs, particularly within the central nervous system. This guide explores the probable mechanisms of action based on structure-activity relationships of closely related analogs.

Putative Mechanisms of Action

Based on the pharmacological profiles of its derivatives, this compound is likely to exhibit activity at one or more of the following targets:

  • Monoamine Transporters (DAT, SERT, NET): The tropane core is a well-established pharmacophore for inhibitors of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Derivatives of 8-azabicyclo[3.2.1]octane have shown high affinity and selectivity for DAT. The benzyl substitution at the nitrogen atom is known to influence the potency and selectivity of these interactions.

  • Neurokinin-1 (NK1) Receptor: A series of 8-azabicyclo[3.2.1]octane benzylamine derivatives have been identified as potent antagonists of the human NK1 receptor. This suggests that this compound itself may possess antagonistic properties at this receptor.

Quantitative Data on Related Compounds

Compound ClassTargetParameterValue (nM)
3α-Benzyl-8-(diarylmethoxyethyl)-8-azabicyclo[3.2.1]octanesDopamine Transporter (DAT)Kᵢ98[1]
8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane DerivativesDopamine Transporter (DAT)Kᵢ3.9 - 4.0[2][3]
8-Azabicyclo[3.2.1]octane Benzylamine DerivativesNeurokinin-1 (NK1) Receptor-High Affinity Antagonists[4]

Detailed Experimental Protocols

The following are detailed, representative protocols for key experiments to characterize the mechanism of action of this compound.

Radioligand Binding Assay for Monoamine Transporters (DAT, SERT, NET)

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of this compound for the dopamine, serotonin, and norepinephrine transporters.

Materials:

  • Cell Membranes: Membranes from cells stably expressing human DAT, SERT, or NET.

  • Radioligands:

    • [³H]WIN 35,428 for DAT.

    • [³H]Citalopram for SERT.

    • [³H]Nisoxetine for NET.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a known transporter inhibitor (e.g., GBR 12909 for DAT, imipramine for SERT, desipramine for NET).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Scintillation Fluid.

  • 96-well microplates.

  • Filtration apparatus with glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in triplicate:

    • 50 µL of assay buffer (for total binding).

    • 50 µL of non-specific binding control.

    • 50 µL of the test compound at various concentrations.

  • Add 50 µL of the appropriate radioligand at a concentration near its Kd value.

  • Add 100 µL of the cell membrane preparation (containing 10-20 µg of protein) to each well.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value by non-linear regression analysis of the competition curve.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Uptake Inhibition Assay

This functional assay measures the ability of this compound to inhibit the uptake of dopamine, serotonin, or norepinephrine into cells expressing the respective transporters.

Materials:

  • Cell Line: HEK293 cells stably expressing human DAT, SERT, or NET.

  • Radiolabeled Neurotransmitters: [³H]Dopamine, [³H]Serotonin, or [³H]Norepinephrine.

  • Test Compound: this compound.

  • Uptake Buffer: Krebs-Ringer-HEPES buffer (pH 7.4).

  • Lysis Buffer: 1% SDS solution.

  • 96-well cell culture plates.

  • Scintillation counter and fluid.

Procedure:

  • Seed the transporter-expressing cells into a 96-well plate and grow to confluency.

  • On the day of the assay, wash the cells with pre-warmed uptake buffer.

  • Pre-incubate the cells with various concentrations of this compound or vehicle for 15-20 minutes at 37°C.

  • Initiate uptake by adding the respective [³H]-labeled neurotransmitter at a concentration near its Km value.

  • Incubate for a short period (5-10 minutes) at 37°C to measure the initial rate of uptake.

  • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold uptake buffer.

  • Lyse the cells with lysis buffer.

  • Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity.

  • Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the specific neurotransmitter uptake.

NK1 Receptor Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of this compound for the human NK1 receptor.

Materials:

  • Cell Membranes: Membranes from cells stably expressing the human NK1 receptor.

  • Radioligand: [³H]Substance P or a potent [³H]-labeled NK1 antagonist.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a known NK1 receptor antagonist (e.g., Aprepitant).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MnCl₂, 0.1% BSA, pH 7.4.

  • Other materials: As listed in section 4.1.

Procedure: The procedure is analogous to the monoamine transporter binding assay described in section 4.1, with the substitution of NK1 receptor-expressing membranes, the appropriate radioligand, and non-specific binding control.

Visualizations

Signaling Pathways

Monoamine_Transporter_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamine (e.g., Dopamine) Synaptic_Cleft MA->Synaptic_Cleft Release Vesicle Synaptic Vesicle MAT Monoamine Transporter (DAT/SERT/NET) Compound This compound Compound->MAT Inhibition MA_in_cleft Monoamine MA_in_cleft->MAT Reuptake Receptor Postsynaptic Receptor MA_in_cleft->Receptor Binding Signal Signal Transduction Receptor->Signal

Caption: Inhibition of Monoamine Transporter by this compound.

NK1_Receptor_Antagonism SP Substance P (Agonist) NK1R NK1 Receptor SP->NK1R Binding Compound This compound (Antagonist) Compound->NK1R Competitive Binding Gq Gq Protein NK1R->Gq Activation PLC Phospholipase C Gq->PLC Activation IP3_DAG IP3 / DAG Signaling PLC->IP3_DAG

Caption: Antagonism of the NK1 Receptor by this compound.

Experimental Workflows

Radioligand_Binding_Assay_Workflow start Start prep_reagents Prepare Reagents (Membranes, Radioligand, Compound) start->prep_reagents setup_assay Set up 96-well Plate (Total, Non-specific, Compound) prep_reagents->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50 and Ki Calculation) count->analyze end End analyze->end

Caption: Workflow for Radioligand Binding Assay.

Uptake_Inhibition_Assay_Workflow start Start plate_cells Plate Transporter-Expressing Cells start->plate_cells pre_incubate Pre-incubate with Compound plate_cells->pre_incubate add_radioligand Add Radiolabeled Neurotransmitter pre_incubate->add_radioligand incubate_uptake Incubate for Uptake add_radioligand->incubate_uptake terminate Terminate Uptake & Wash incubate_uptake->terminate lyse Lyse Cells terminate->lyse count Scintillation Counting lyse->count analyze Data Analysis (IC50 Calculation) count->analyze end End analyze->end

Caption: Workflow for Neurotransmitter Uptake Inhibition Assay.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking in the public domain, the extensive research on its structural analogs strongly suggests its potential as a modulator of monoamine transporters and/or the NK1 receptor. The provided experimental protocols offer a comprehensive framework for the detailed pharmacological characterization of this compound. Further investigation is warranted to elucidate its precise molecular targets, binding affinities, and functional activities, which will be crucial for guiding its potential development as a therapeutic agent for neurological and psychiatric disorders.

References

Unveiling the Pharmacological Profile of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine and its closely related analogues. While specific quantitative data for the parent compound is limited in publicly accessible literature, extensive structure-activity relationship (SAR) studies on derivatives of the 8-azabicyclo[3.2.1]octane core reveal a strong propensity for interaction with monoamine transporters, particularly the dopamine transporter (DAT). This document synthesizes the available information to project a likely pharmacological profile for this compound, details common experimental protocols for assessing such compounds, and visualizes the key signaling pathways involved.

Introduction

The 8-azabicyclo[3.2.1]octane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including tropane alkaloids. The introduction of a benzyl group at the 8-position and an amine at the 3-position, as in this compound, creates a molecule with significant potential for interacting with neurological targets. This compound serves as a crucial intermediate in the synthesis of novel therapeutics, particularly for neurological disorders. Its structural features suggest a high likelihood of affinity for neurotransmitter transporters.

Predicted Pharmacological Profile

Based on the pharmacological data of structurally related analogues, this compound is predicted to be a potent ligand for monoamine transporters, with a primary affinity for the dopamine transporter (DAT). The benzyl group at the 8-position is a common feature in many potent DAT inhibitors.

Monoamine Transporter Affinity

Structure-activity relationship studies of various 8-substituted-3-substituted-8-azabicyclo[3.2.1]octane derivatives consistently demonstrate high affinity for DAT. For instance, a series of 3α-benzyl-8-(diarylmethoxyethyl)-8-azabicyclo[3.2.1]octanes showed significant DAT binding affinity. Another study on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives also highlighted the role of the 8-substituent in modulating affinity and selectivity for DAT, SERT, and NET. While the unsubstituted benzyl analogue in these series is not the primary focus, the data collectively suggest that the 8-benzyl moiety is conducive to DAT binding.

Quantitative Data on Analogues

To provide a quantitative perspective, the following table summarizes the binding affinities of representative 8-substituted-8-azabicyclo[3.2.1]octane analogues at the dopamine, serotonin, and norepinephrine transporters. It is important to note that these are not the exact target compound but provide context for its likely activity.

Compound (Analogue)DAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)Reference
8-(4-chlorobenzyl)-3-[2-(diphenylmethoxy)ethylidenyl]-8-azabicyclo[3.2.1]octane3.96555297
8-cyclopropylmethyl-3-[2-(diphenylmethoxy)ethylidenyl]-8-azabicyclo[3.2.1]octane4.04240124
3α-benzyl-8-[2-(diphenylmethoxy)ethyl]-8-azabicyclo[3.2.1]octane98>10,000>10,000

Key Signaling Pathways

The primary predicted target of this compound is the dopamine transporter (DAT). Inhibition of DAT leads to an increase in the extracellular concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic signaling.

Dopamine Signaling Pathway Dopamine Signaling at the Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA TH Dopamine_vesicle Dopamine in Vesicles L_DOPA->Dopamine_vesicle DDC Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Exocytosis Dopamine_Receptor Dopamine Receptor Dopamine_synapse->Dopamine_Receptor Binding DAT Dopamine Transporter (DAT) Dopamine_synapse->DAT Reuptake Downstream_Signaling Downstream Signaling Dopamine_Receptor->Downstream_Signaling Activation 8_Benzyl_compound This compound 8_Benzyl_compound->DAT Inhibition

Figure 1: Dopamine Signaling Pathway and the Site of Action for this compound.

Experimental Protocols

The following outlines a standard experimental protocol for determining the binding affinity of a test compound at the dopamine transporter using a radioligand binding assay.

Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol is a generalized procedure based on common practices in the field.

Objective: To determine the inhibitory constant (Kᵢ) of this compound for the dopamine transporter.

Materials:

  • Test Compound: this compound

  • Radioligand: [³H]WIN 35,428 (a common high-affinity DAT ligand)

  • Tissue Source: Rat striatal tissue, known for high DAT density

  • Buffers:

    • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Non-specific Binding Control: Cocaine (10 µM) or a high concentration of unlabeled WIN 35,428

  • Equipment: Potter-Elvehjem homogenizer, refrigerated centrifuge, 96-well plates, cell harvester, scintillation counter, scintillation cocktail.

Procedure:

  • Membrane Preparation:

    • Dissect rat striata on ice and homogenize in ice-cold homogenization buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude membranes.

    • Resuspend the pellet in fresh homogenization buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of the test compound.

    • Add the membrane preparation to each well.

    • Add the test compound at various concentrations.

    • Add the [³H]WIN 35,428 radioligand at a concentration near its Kₑ.

    • Incubate at room temperature for 60-90 minutes.

  • Filtration and Counting:

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.

Experimental Workflow Radioligand Binding Assay Workflow Tissue_Prep Tissue Preparation (e.g., Rat Striatum) Membrane_Isolation Membrane Isolation (Homogenization & Centrifugation) Tissue_Prep->Membrane_Isolation Binding_Assay Binding Assay (Incubation with Radioligand & Test Compound) Membrane_Isolation->Binding_Assay Filtration Filtration (Separation of Bound & Free Ligand) Binding_Assay->Filtration Counting Scintillation Counting (Quantification of Radioactivity) Filtration->Counting Data_Analysis Data Analysis (IC50 & Ki Determination) Counting->Data_Analysis

Figure 2: A generalized workflow for a radioligand binding assay.

Conclusion

This compound is a compound of significant interest due to its structural similarity to known monoamine transporter inhibitors. Based on extensive SAR studies of its analogues, it is predicted to be a potent dopamine transporter ligand. This technical guide provides a foundational understanding of its likely pharmacological profile, the key signaling pathways it is expected to modulate, and the standard experimental procedures for its characterization. Further empirical studies are warranted to definitively elucidate the complete pharmacological profile of this compound.

An In-depth Technical Guide to 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine as a Dopamine Transporter Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Dopamine Transporter as a Therapeutic Target

The dopamine transporter is a presynaptic membrane protein responsible for the reuptake of dopamine from the synaptic cleft, thereby controlling the duration and magnitude of dopaminergic signaling. Dysregulation of DAT function has been implicated in the pathophysiology of numerous disorders, including Parkinson's disease, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders. As such, DAT has emerged as a significant target for the development of novel pharmacotherapies. The 8-azabicyclo[3.2.1]octane nucleus has proven to be a privileged scaffold in the design of DAT ligands, offering a rigid framework that can be chemically modified to achieve high affinity and selectivity.

Quantitative Data on Related 8-azabicyclo[3.2.1]octane Derivatives

While specific binding affinity data for 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine at the dopamine, serotonin (SERT), and norepinephrine (NET) transporters is not extensively documented in publicly accessible literature, the following tables summarize the binding affinities (Ki, in nM) of structurally related compounds. This data provides valuable insights into the structure-activity relationships within this chemical class.

Table 1: Binding Affinities (Ki, nM) of 3α-Benzyl-8-(diarylmethoxyethyl)-8-azabicyclo[3.2.1]octane Analogs at the Dopamine Transporter [1]

CompoundRKi (nM) at DAT
7aH98
7b4-F130
7c4,4'-di-F150
7d4-Cl110
7e4,4'-di-Cl120
7f4-CH3180
Cocaine250
GBR-1290920

Note: Data is for 3α-benzyl-8-(diarylmethoxyethyl)-8-azabicyclo[3.2.1]octane analogs, not this compound.

Table 2: Binding Affinities (Ki, nM) of 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters [2]

CompoundN-SubstituentDAT Ki (nM)SERT Ki (nM)NET Ki (nM)SERT/DAT SelectivityNET/DAT Selectivity
22aMethyl10.311801860115181
22bEthyl11.212602140113191
22cn-Propyl9.810501980107202
22dCyclopropylmethyl4.0424038601060965
22eBenzyl7.5234087503121167
22g4-Chlorobenzyl3.9386052909901358

Note: Data is for 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives, not this compound.

Experimental Protocols

Radioligand Binding Assay for Dopamine Transporter

This protocol describes a competitive binding assay to determine the affinity of a test compound for the dopamine transporter using a radiolabeled ligand such as [³H]WIN 35,428.

Materials:

  • Rat striatal tissue or cells expressing the dopamine transporter

  • Homogenization Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Radioligand: [³H]WIN 35,428 (or other suitable DAT radioligand)

  • Non-specific ligand: GBR 12909 (10 µM) or unlabeled WIN 35,428 (1 µM)

  • Test compound (e.g., this compound)

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation fluid and vials

  • Scintillation counter

  • Protein assay kit (e.g., BCA)

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat striatal tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in fresh homogenization buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add in triplicate:

      • 50 µL of assay buffer (for total binding).

      • 50 µL of non-specific ligand solution (for non-specific binding).

      • 50 µL of varying concentrations of the test compound.

    • Add 50 µL of the radioligand solution to all wells.

    • Add 150 µL of the membrane preparation to all wells.

    • Incubate the plate for 60-120 minutes at room temperature with gentle agitation.

  • Filtration and Counting:

    • Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI).

    • Wash the filters three times with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Dopamine Uptake Assay

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled dopamine into synaptosomes.

Materials:

  • Rat striatal tissue

  • Sucrose Buffer: 0.32 M sucrose, 10 mM HEPES, pH 7.4

  • Krebs-Ringer-HEPES (KRH) Buffer: 125 mM NaCl, 5 mM KCl, 1.5 mM MgSO4, 1.25 mM CaCl2, 1.5 mM KH2PO4, 10 mM glucose, 25 mM HEPES, pH 7.4

  • Radiolabeled dopamine: [³H]Dopamine

  • Test compound (e.g., this compound)

  • Inhibitor for non-specific uptake (e.g., nomifensine or cocaine)

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Synaptosome Preparation:

    • Homogenize fresh rat striatal tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 12,000 x g for 20 minutes at 4°C.

    • Resuspend the synaptosomal pellet in KRH buffer.

  • Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of the test compound or vehicle for 10-15 minutes at 37°C.

    • Initiate the uptake by adding a fixed concentration of [³H]dopamine.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold KRH buffer.

    • Determine non-specific uptake in the presence of a high concentration of a known DAT inhibitor.

  • Counting and Data Analysis:

    • Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity.

    • Calculate the specific uptake of [³H]dopamine.

    • Determine the IC50 value of the test compound for the inhibition of dopamine uptake.

Signaling Pathways and Experimental Workflows

Dopamine Transporter Signaling Pathway

The dopamine transporter's primary function is the reuptake of dopamine. However, its activity is modulated by various intracellular signaling cascades.

DAT_Signaling cluster_extracellular Extracellular Space cluster_membrane Presynaptic Membrane cluster_intracellular Presynaptic Terminal Dopamine_ext Dopamine DAT Dopamine Transporter (DAT) Dopamine_ext->DAT Binding & Reuptake Dopamine_int Dopamine DAT->Dopamine_int Translocation DAT_activity DAT Activity DAT->DAT_activity VMAT2 VMAT2 Dopamine_int->VMAT2 Packaging Vesicle Synaptic Vesicle VMAT2->Vesicle PKC PKC PKC->DAT Phosphorylation (Inhibition) PKA PKA PKA->DAT Phosphorylation (Modulation) PP2A PP2A PP2A->DAT Dephosphorylation (Activation)

Caption: Simplified signaling pathway of dopamine reuptake and DAT modulation.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine transporter.

Binding_Assay_Workflow prep 1. Membrane Preparation (e.g., from rat striatum) incubation 2. Incubation (Membranes, Radioligand, Test Compound) prep->incubation filtration 3. Filtration (Separate bound from free radioligand) incubation->filtration counting 4. Scintillation Counting (Quantify bound radioactivity) filtration->counting analysis 5. Data Analysis (Calculate IC50 and Ki) counting->analysis

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow for Synaptosomal Uptake Assay

This diagram outlines the procedure for a synaptosomal uptake assay to measure the functional inhibition of the dopamine transporter.

Uptake_Assay_Workflow prep 1. Synaptosome Preparation (from brain tissue) preincubation 2. Pre-incubation (Synaptosomes + Test Compound) prep->preincubation uptake 3. Initiate Uptake (Add [3H]Dopamine) preincubation->uptake termination 4. Terminate & Filter (Stop uptake and wash) uptake->termination counting 5. Scintillation Counting (Quantify dopamine uptake) termination->counting analysis 6. Data Analysis (Determine IC50) counting->analysis

Caption: Workflow for a synaptosomal dopamine uptake assay.

Conclusion

This compound belongs to a class of compounds with a high potential for interaction with the dopamine transporter. While specific quantitative data for this particular molecule remains to be fully elucidated in the public domain, the structure-activity relationships of its close analogs suggest that it is a promising scaffold for the development of novel DAT ligands. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for the characterization of this and similar compounds. Further research is warranted to fully determine the pharmacological profile of this compound and its potential as a therapeutic agent for dopamine-related disorders.

References

8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The 8-azabicyclo[3.2.1]octane framework, a rigid bicyclic amine, has emerged as a privileged scaffold in medicinal chemistry. Its conformational rigidity and stereochemical complexity provide a unique three-dimensional architecture that allows for precise orientation of functional groups, leading to high-affinity and selective interactions with a variety of biological targets. Among its numerous derivatives, 8-benzyl-8-azabicyclo[3.2.1]octan-3-amine stands out as a particularly valuable building block for the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, pharmacological applications, and structure-activity relationships of this versatile scaffold, with a focus on its utility in the discovery of drugs targeting the central nervous system and other therapeutic areas.

Introduction to the this compound Scaffold

The this compound core structure combines the constrained tropane-like skeleton with a benzyl protecting group on the nitrogen atom and an amine functionality at the 3-position. This arrangement offers several advantages for drug design. The bicyclic system reduces the conformational flexibility of the molecule, which can lead to a more favorable entropy of binding to the target protein. The benzyl group not only serves as a common protecting group during synthesis but can also engage in beneficial hydrophobic or aromatic interactions within the binding pocket of a target. The amine at the 3-position provides a convenient handle for the introduction of a wide range of substituents to explore structure-activity relationships (SAR) and fine-tune the pharmacological profile of the resulting compounds.

This scaffold has been successfully employed to develop potent and selective ligands for a diverse array of biological targets, including monoamine transporters, opioid receptors, and neurokinin receptors. Its applications span a wide range of therapeutic areas, including the treatment of neurological and psychiatric disorders, pain management, and inflammatory conditions.

Therapeutic Applications and Pharmacological Activity

Derivatives of the this compound scaffold have shown significant promise in several key therapeutic areas. The following sections summarize the pharmacological data for some of the most important applications.

Monoamine Transporter Inhibitors

The dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) are critical regulators of neurotransmission and are important targets for the treatment of depression, anxiety, attention deficit hyperactivity disorder (ADHD), and substance abuse disorders. The 8-azabicyclo[3.2.1]octane scaffold has been extensively explored for the development of monoamine transporter inhibitors.

CompoundR GroupDAT Ki (nM)SERT Ki (nM)NET Ki (nM)SERT/DAT SelectivityNET/DAT SelectivityReference
22e cyclopropylmethyl4.0424012.310603.1[1]
22g 4-chlorobenzyl3.9103530026.41358[1]

Table 1: Binding affinities of 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives at monoamine transporters.[1]

Opioid Receptor Modulators

Opioid receptors, including the mu (µ), delta (δ), and kappa (κ) subtypes, are central to pain perception and are the targets of opioid analgesics. The 8-azabicyclo[3.2.1]octane scaffold has been utilized to develop both agonists and antagonists of opioid receptors.

CompoundReceptor TargetIC50 (nM)µ:κ Selectivityδ:κ SelectivityReference
3 Kappa (antagonist)77>400>400[2]
6c Kappa (antagonist)2036415[2]

Table 2: In vitro activity of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamide derivatives as kappa opioid receptor antagonists.[2]

Neurokinin-1 (NK1) Receptor Antagonists

The neurokinin-1 (NK1) receptor, the receptor for the neuropeptide Substance P, is implicated in pain, inflammation, and emesis. The 8-azabicyclo[3.2.1]octane scaffold has served as a template for the design of potent NK1 receptor antagonists.

Quantitative data for NK1 receptor antagonists based on this specific scaffold is described in the literature, highlighting high affinity, though specific tabulated values for direct derivatives of this compound were not found in the initial comprehensive search.[3]

Signaling Pathways

Understanding the downstream signaling cascades initiated by the interaction of drugs with their targets is crucial for predicting their therapeutic effects and potential side effects. Below are diagrams of the key signaling pathways associated with the major targets of this compound derivatives.

DAT_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Presynaptic Neuron cluster_drug Drug Action Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Binds Dopamine_in Dopamine (reuptake) DAT->Dopamine_in Transports Vesicle Synaptic Vesicle Dopamine_in->Vesicle Stored Drug 8-azabicyclo[3.2.1]octane derivative Drug->DAT Inhibits

Dopamine Transporter (DAT) Inhibition Workflow

KOR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Kappa Opioid Receptor Antagonist KOR Kappa Opioid Receptor (KOR) Ligand->KOR Binds & Blocks G_protein Gi/o Protein KOR->G_protein No Activation AC Adenylyl Cyclase G_protein->AC No Inhibition cAMP ↓ cAMP AC->cAMP

Kappa Opioid Receptor (KOR) Antagonism

NK1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SP Substance P NK1R NK1 Receptor SP->NK1R Binds Antagonist NK1 Antagonist Antagonist->NK1R Blocks Gq_protein Gq Protein NK1R->Gq_protein No Activation PLC Phospholipase C Gq_protein->PLC No Activation IP3_DAG ↓ IP3 & DAG PLC->IP3_DAG

Neurokinin-1 (NK1) Receptor Antagonism

Experimental Protocols

Detailed and reproducible experimental procedures are fundamental to drug discovery. The following sections provide representative protocols for the synthesis of the 8-azabicyclo[3.2.1]octane core and the assessment of the pharmacological activity of its derivatives.

Synthesis of exo-8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine

A general procedure for the synthesis of the title compound involves the reductive amination of 8-benzyl-8-azabicyclo[3.2.1]octan-3-one.

Step 1: Synthesis of 8-benzyl-8-azabicyclo[3.2.1]octan-3-one oxime

To a solution of 8-benzyl-8-azabicyclo[3.2.1]octan-3-one, hydroxylamine hydrochloride, and a base such as sodium acetate in a suitable solvent like ethanol, the mixture is stirred at room temperature or with gentle heating until the reaction is complete as monitored by thin-layer chromatography (TLC). The product, 8-benzyl-8-azabicyclo[3.2.1]octan-3-one oxime, is then isolated by extraction and purified by crystallization or column chromatography.

Step 2: Reduction of the Oxime to the Amine

The oxime from the previous step (7.65 g, 33 mmol) is dissolved in 1-pentanol (130 mL) at 120 °C. Sodium metal (7.6 g, 0.33 mol, 10.0 eq.) is added in portions over 2 hours. The reaction mixture is heated under reflux for 5 hours and then cooled to 5°C. The reaction is quenched by slow acidification with 6 M HCl. The aqueous phase is extracted with 6 M HCl (3 x 100 mL). The combined aqueous layers are then basified to pH 10 with 5 M NaOH and extracted with ethyl acetate (3 x 100 mL). The combined organic extracts are dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography (5-10% MeOH/CH2Cl2) to yield pure exo-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine.[4]

Synthesis_Workflow Start 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one Step1 Hydroxylamine HCl, Base, EtOH Start->Step1 Intermediate 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one Oxime Step1->Intermediate Step2 Sodium metal, 1-Pentanol, Reflux Intermediate->Step2 Product exo-8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine Step2->Product

Synthetic Workflow for the Core Scaffold
Radioligand Binding Assays for Monoamine Transporters

The affinity of compounds for DAT, SERT, and NET is typically determined using radioligand binding assays with rat brain tissue.

Preparation of Brain Tissue: Whole rat brains (excluding cerebellum) are homogenized in ice-cold sucrose buffer (0.32 M sucrose, pH 7.4). The homogenate is centrifuged at 1000 x g for 10 minutes at 4°C. The supernatant is then centrifuged at 20,000 x g for 20 minutes at 4°C. The resulting pellet is resuspended in buffer and used for the binding assays.

Dopamine Transporter (DAT) Binding Assay: The assay is performed in a final volume of 500 µL containing buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4), 0.5-1.5 mg of protein, and the radioligand [³H]WIN 35,428 (0.5 nM). Non-specific binding is determined in the presence of 10 µM GBR 12909. The test compounds are added at various concentrations. The mixture is incubated at room temperature for 2 hours. The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer. The radioactivity retained on the filters is measured by liquid scintillation counting.

Serotonin Transporter (SERT) Binding Assay: The procedure is similar to the DAT assay, but with [³H]citalopram (1.0 nM) as the radioligand and 10 µM fluoxetine to determine non-specific binding.

Norepinephrine Transporter (NET) Binding Assay: The assay is conducted using [³H]nisoxetine (1.0 nM) as the radioligand, with 10 µM desipramine used to define non-specific binding.

The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.[1]

Conclusion

The this compound scaffold has proven to be a highly fruitful starting point for the discovery of novel drug candidates. Its inherent structural rigidity and the synthetic tractability of the 3-amino position allow for the systematic exploration of chemical space and the optimization of pharmacological properties. The successful development of potent and selective ligands for monoamine transporters, opioid receptors, and NK1 receptors underscores the versatility of this scaffold. As our understanding of the structural biology of these and other targets continues to grow, it is anticipated that the this compound core will continue to be a valuable tool in the armamentarium of medicinal chemists for the rational design of new and improved therapeutics.

References

An In-depth Technical Guide to 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine is a key synthetic intermediate in the development of novel therapeutic agents targeting the central nervous system. Its rigid bicyclic structure serves as a valuable scaffold for the design of ligands with high affinity and selectivity for various neurological targets, most notably monoamine transporters. This technical guide provides a comprehensive overview of the synthesis, pharmacological profile, and research applications of this compound and its derivatives in the field of neuroscience. Due to a lack of extensive publicly available data on the core compound, this guide leverages information on its closely related derivatives to illustrate its potential and applications.

Introduction

The 8-azabicyclo[3.2.1]octane, or tropane, scaffold is a well-established pharmacophore in neuroscience research, forming the core structure of numerous biologically active molecules, including cocaine. The strategic modification of this scaffold has led to the development of compounds with significant therapeutic potential for treating a range of neurological and psychiatric disorders, such as depression, anxiety, and substance abuse. This compound serves as a crucial building block in the synthesis of such compounds, offering a versatile platform for structural modifications to fine-tune pharmacological activity.[1] This guide will detail the synthetic pathways to this core molecule, its known and potential interactions with key neurological targets, and the experimental methodologies used to evaluate its efficacy.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process commencing with readily available starting materials. A common route involves the initial construction of the 8-azabicyclo[3.2.1]octan-3-one core, followed by conversion to the desired amine.

Synthesis of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one

A frequently employed method for the synthesis of the ketone intermediate is a modified Robinson-Mannich condensation reaction.

  • Experimental Protocol:

    • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclopentanone, benzylamine, and formaldehyde.

    • Condensation: The reaction mixture is typically heated under reflux in a suitable solvent, such as ethanol.

    • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then subjected to an appropriate work-up procedure, which may involve acid-base extraction to isolate the basic product. Purification is typically achieved through column chromatography to yield pure 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one.

Conversion to this compound

The ketone can be converted to the amine via a two-step process involving the formation of an oxime followed by its reduction.

  • Experimental Protocol:

    • Oxime Formation:

      • To a solution of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one in ethanol, add a solution of hydroxylamine hydrochloride in water.

      • Sodium bicarbonate is added portion-wise, and the mixture is heated under reflux.

      • After cooling, the product is extracted with an organic solvent (e.g., chloroform), and the solvent is evaporated to yield the crude 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime.

    • Reduction of the Oxime:

      • The crude oxime is dissolved in a high-boiling point solvent such as 1-pentanol and heated.

      • Sodium metal is added in portions to the heated solution.

      • The reaction is refluxed for several hours.

      • After cooling, the reaction is carefully quenched and acidified with hydrochloric acid.

      • The aqueous layer is separated, basified with sodium hydroxide, and the product is extracted with an organic solvent (e.g., ethyl acetate).

      • The organic extracts are dried and concentrated, and the final product is purified by column chromatography to yield this compound.

G cluster_synthesis Synthesis of this compound start Cyclopentanone + Benzylamine + Formaldehyde ketone 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one start->ketone Robinson-Mannich Condensation oxime 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime ketone->oxime Hydroxylamine Hydrochloride amine This compound oxime->amine Sodium metal in 1-pentanol (Reduction)

Synthetic pathway to this compound.

Pharmacological Profile and Mechanism of Action

While specific binding data for this compound is not extensively available in the public domain, the pharmacological profile of its derivatives strongly suggests that the core scaffold is a potent modulator of monoamine transporters, including the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key mechanism for many psychoactive drugs.

Interaction with Monoamine Transporters

Derivatives of this compound have been shown to exhibit high affinity for DAT, SERT, and NET. The nature of the substituent at the 8-position significantly influences the affinity and selectivity for these transporters.

G cluster_moa Mechanism of Action at the Synapse compound 8-Azabicyclo[3.2.1]octane Derivative dat DAT compound->dat Inhibition sert SERT compound->sert Inhibition net NET compound->net Inhibition presynaptic Presynaptic Neuron neurotransmitter Monoamines (Dopamine, Serotonin, Norepinephrine) presynaptic->neurotransmitter Release postsynaptic Postsynaptic Neuron dat->presynaptic Reuptake sert->presynaptic Reuptake net->presynaptic Reuptake receptors Postsynaptic Receptors neurotransmitter->receptors receptors->postsynaptic Signal Transduction synaptic_cleft Synaptic Cleft

Modulation of monoamine transporters by 8-azabicyclo[3.2.1]octane derivatives.
Quantitative Data for Derivatives

The following table summarizes the binding affinities (Ki, in nM) of various 8-substituted derivatives of the 8-azabicyclo[3.2.1]octane scaffold for DAT, SERT, and NET. This data highlights the potential for tuning the pharmacological profile of the core molecule.

8-SubstituentDAT Ki (nM)SERT Ki (nM)NET Ki (nM)SERT/DAT SelectivityNET/DAT Selectivity
Cyclopropylmethyl4.0424025001060625
4-Chlorobenzyl3.965552961681358

Data is illustrative and based on published findings for derivatives.

Key Experimental Methodologies in Neuroscience Research

The evaluation of compounds like this compound and its derivatives in neuroscience research involves a range of in vitro and in vivo assays.

In Vitro Radioligand Binding Assays

These assays are crucial for determining the binding affinity of a compound to its target protein.

  • Experimental Protocol:

    • Tissue/Cell Preparation: Prepare membrane homogenates from brain tissue (e.g., rat striatum for DAT) or from cells engineered to express the target transporter.

    • Assay Buffer: Use an appropriate buffer to maintain physiological pH and ionic strength.

    • Radioligand: A radiolabeled ligand with known high affinity for the target (e.g., [³H]WIN 35,428 for DAT) is used.

    • Competition Assay: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Separation and Counting: Separate the bound and free radioligand by rapid filtration. The radioactivity on the filters is then measured using a scintillation counter.

    • Data Analysis: The IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined and converted to a Ki value using the Cheng-Prusoff equation.

G cluster_binding_assay Radioligand Binding Assay Workflow prep Membrane Preparation incubation Incubation with Radioligand and Test Compound prep->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50, Ki) counting->analysis

References

A Technical Guide to the Stereoisomers of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine: Exo vs. Endo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 8-azabicyclo[3.2.1]octane scaffold, a core component of tropane alkaloids, is a privileged structure in medicinal chemistry, conferring rigidity and a defined three-dimensional orientation of substituents. This guide provides an in-depth technical comparison of the exo and endo isomers of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine. While direct comparative biological data for these specific isomers is limited in publicly available literature, this document consolidates information on their synthesis, stereochemistry, and the pharmacological importance of the exo versus endo configuration based on closely related analogues. This guide aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics targeting the central nervous system and other biological systems where this scaffold is prevalent.

Introduction

The stereochemical configuration of substituents on the 8-azabicyclo[3.2.1]octane ring system is a critical determinant of pharmacological activity. The orientation of the 3-amino group in this compound, either in the exo or endo position, can profoundly influence receptor binding affinity, selectivity, and functional activity. These compounds serve as crucial intermediates in the synthesis of a wide range of biologically active molecules, including antagonists for the CCR5, dopamine, and neurokinin-1 (NK1) receptors.[1][2] Understanding the distinct properties and synthetic routes to each stereoisomer is therefore of paramount importance for drug discovery and development.

Stereochemistry and Pharmacological Significance

The key structural difference between the two isomers lies in the orientation of the amine group at the C-3 position relative to the bicyclic ring system. In the exo isomer, the amine group is directed away from the six-membered ring, while in the endo isomer, it is oriented towards it. This seemingly subtle difference has significant implications for how the molecule interacts with biological targets.

This principle extends to other target classes. Derivatives of the 8-azabicyclo[3.2.1]octane scaffold are being investigated as antagonists for various receptors, and the stereochemistry of substituents is consistently reported as a key factor in determining potency and selectivity.[6]

Data Presentation

As direct comparative quantitative data for the title compounds is unavailable, the following table presents data for closely related 3-substituted-8-azabicyclo[3.2.1]octane derivatives, illustrating the impact of exo vs. endo stereochemistry on biological activity.

Compound ClassTargetIsomerActivity (IC50)Reference
Pyrazole Azabicyclo[3.2.1]octane SulfonamidesNAAAendo-phenoxy0.093 µM[3][4]
exo-phenoxy0.655 µM[3][4]
Pyrazole Azabicyclo[3.2.1]octane SulfonamidesNAAAendo-pyrazinyloxy0.23 µM[5]
exo-pyrazinyloxyInactive[5]

Experimental Protocols

Synthesis of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one (Precursor)

The common precursor for both isomers is 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one. It can be synthesized via the reaction of 2,5-dimethoxytetrahydrofuran with benzylamine and 1,3-acetonedicarboxylic acid in an acidic aqueous solution, often in the presence of a buffering agent.[7]

Synthesis of exo-8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine

A general procedure for the synthesis of the exo-amine involves the reduction of the corresponding oxime.[8]

Step 1: Oximation of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one

  • 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a suitable solvent like ethanol.

  • The reaction mixture is typically heated to reflux to drive the reaction to completion.

  • The resulting 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime is then isolated and purified.

Step 2: Reduction of the Oxime to the exo-Amine

  • 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime (7.65 g, 33 mmol) is dissolved in 1-pentanol (130 mL) at 120 °C.[8]

  • Sodium metal (7.6 g, 0.33 mol) is added in portions over 2 hours.[8]

  • The mixture is heated under reflux for 5 hours and then cooled to 5 °C.[8]

  • The reaction is quenched by slow acidification with 6 M HCl.[8]

  • The aqueous layer is basified to pH 10 with 5 M NaOH and extracted with ethyl acetate.[8]

  • The combined organic extracts are dried, filtered, and concentrated. The crude product is purified by column chromatography to yield pure exo-8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine.[8]

Proposed Synthesis of endo-8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine

The stereoselective synthesis of the endo-amine typically proceeds via the reduction of the ketone to the corresponding endo-alcohol, followed by conversion to the amine.

Step 1: Stereoselective Reduction to endo-8-Benzyl-8-azabicyclo[3.2.1]octan-3-ol

  • The stereoselective reduction of N-substituted tropinones to the endo-alcohol can be challenging as many reducing agents favor the formation of the exo-alcohol.

  • However, the use of bulky reducing agents or specific reaction conditions can favor the formation of the endo-alcohol. Diastereoselective reduction of the ketone can yield the endo-alcohol, which may require separation from the exo-diastereoisomer by column chromatography.[9]

Step 2: Conversion of the endo-Alcohol to the endo-Amine

  • Mitsunobu Reaction: The endo-alcohol can be converted to the corresponding azide with diphenylphosphoryl azide (DPPA), diethyl azodicarboxylate (DEAD), and triphenylphosphine (PPh3). The resulting endo-azide is then reduced to the endo-amine, for example, by catalytic hydrogenation (H2, Pd/C) or with lithium aluminum hydride (LiAlH4). This method generally proceeds with inversion of configuration, so starting with the exo-alcohol would be necessary to obtain the endo-amine.

  • Mesylation and Nucleophilic Substitution: The endo-alcohol can be converted to a good leaving group, such as a mesylate or tosylate, by reaction with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like triethylamine. The resulting sulfonate ester can then undergo SN2 reaction with an amine source, such as sodium azide followed by reduction, or directly with ammonia or a protected ammonia equivalent. This two-step process typically proceeds with inversion of configuration.

Mandatory Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_exo exo-Isomer Synthesis cluster_endo endo-Isomer Synthesis Ketone 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one Oxime Oxime Formation (NH2OH.HCl) Ketone->Oxime Step 1 Endo_Alcohol Stereoselective Reduction Ketone->Endo_Alcohol Step 1 Exo_Amine exo-8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine Oxime->Exo_Amine Step 2 (Reduction, e.g., Na/pentanol) Conversion Conversion to Amine (e.g., Mitsunobu) Endo_Alcohol->Conversion Endo_Amine endo-8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine Conversion->Endo_Amine Step 2

Caption: Synthetic pathways to exo and endo isomers.

Receptor_Interaction cluster_receptor Biological Target (e.g., Receptor/Enzyme) cluster_isomers Isomers cluster_pathway Signaling Pathway Binding_Site Binding Site Downstream Downstream Signaling Binding_Site->Downstream Modulation Endo endo-Isomer Endo->Binding_Site Favorable Interaction (Higher Affinity) Exo exo-Isomer Exo->Binding_Site Unfavorable Interaction (Lower/No Affinity)

Caption: Hypothesized differential receptor interaction.

Conclusion

The stereochemistry of the 3-amino group on the 8-benzyl-8-azabicyclo[3.2.1]octane scaffold is a critical factor in determining its pharmacological profile. Based on evidence from closely related analogues, the endo-isomer of this compound is predicted to exhibit significantly higher biological activity than the corresponding exo-isomer. This guide provides a consolidated overview of the synthesis and stereochemical considerations for these important synthetic intermediates. The detailed experimental protocols and logical diagrams are intended to aid researchers in the strategic design and synthesis of novel drug candidates based on this versatile scaffold. Further quantitative studies directly comparing the biological activities of these specific exo and endo isomers are warranted to fully elucidate their therapeutic potential.

References

The 8-Azabicyclo[3.2.1]octane Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structure-Activity Relationship of 8-Azabicyclo[3.2.1]octane Analogs for Researchers, Scientists, and Drug Development Professionals.

The 8-azabicyclo[3.2.1]octane, commonly known as the tropane skeleton, is a conformationally constrained bicyclic amine that serves as a foundational structural motif for a multitude of biologically active molecules. Its rigid framework provides a well-defined orientation for substituent groups, making it an ideal scaffold for probing receptor interactions and developing potent and selective therapeutic agents. This technical guide delves into the rich structure-activity relationship (SAR) of 8-azabicyclo[3.2.1]octane analogs, focusing on their interactions with key central nervous system targets, including monoamine transporters, opioid receptors, and muscarinic acetylcholine receptors.

Targeting the Monoamine Transporters: Modulators of Dopamine, Serotonin, and Norepinephrine Signaling

A significant body of research on 8-azabicyclo[3.2.1]octane analogs has centered on their ability to modulate the activity of the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). These transporters play a crucial role in regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key strategy in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and substance abuse.

The SAR of these analogs is heavily influenced by the nature and position of substituents on the bicyclic core. Modifications at the N-8 and C-3 positions have been extensively explored to tune the affinity and selectivity for the different monoamine transporters.

Structure-Activity Relationship at DAT, SERT, and NET

Substitutions at the 8-position of the tropane ring have been shown to significantly impact selectivity between the dopamine and serotonin transporters. For instance, in a series of 3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives, the introduction of an 8-cyclopropylmethyl group led to a remarkable increase in selectivity for SERT over DAT.[1][2] Conversely, an 8-chlorobenzyl derivative in the same series exhibited high selectivity for DAT over NET.[1][2]

The nature of the substituent at the 3-position is also a critical determinant of activity. Phenyltropanes, a well-studied class of 8-azabicyclo[3.2.1]octane analogs, have demonstrated high affinity for the dopamine transporter. The substitution pattern on the phenyl ring further refines this activity.

Quantitative SAR Data for Monoamine Transporter Ligands

The following table summarizes the binding affinities (Ki) of representative 8-azabicyclo[3.2.1]octane analogs for the dopamine, serotonin, and norepinephrine transporters.

Compound8-Substituent3-SubstituentDAT Ki (nM)SERT Ki (nM)NET Ki (nM)SERT/DAT Selectivity RatioNET/DAT Selectivity Ratio
22e Cyclopropylmethyl2-(diarylmethoxyethylidenyl)4.04240-1060-
22g p-Chlorobenzyl2-(diarylmethoxyethylidenyl)3.9-5300-1358

Data compiled from multiple sources.[1][2]

Kappa Opioid Receptor Antagonists: Potential Therapeutics for Mood Disorders and Addiction

The kappa opioid receptor (KOR) has emerged as a promising target for the treatment of depression, anxiety, and substance use disorders. Antagonism of the KOR can produce antidepressant-like and anxiolytic-like effects. The 8-azabicyclo[3.2.1]octane scaffold has been successfully employed in the development of potent and selective KOR antagonists.

SAR of 8-Azabicyclo[3.2.1]octan-3-yloxy-benzamides

A notable class of KOR antagonists is the 8-azabicyclo[3.2.1]octan-3-yloxy-benzamide series. High-throughput screening identified initial hits that, while potent, lacked central nervous system (CNS) exposure.[3] Subsequent optimization, focusing on modifications of the benzamide moiety and the N-substituent on the tropane core, led to analogs with improved brain penetration and in vivo efficacy.[3][4]

For example, analog 6c from this series displayed a KOR IC50 of 20 nM with significant selectivity over mu and delta opioid receptors and was shown to reverse the effects of a KOR agonist in vivo.[3] Further development led to compounds like AZ-MTAB , a selective KOR antagonist with a KOR antagonistic activity of 20 nM and approximately 30- and 400-fold selectivity over MOR and DOR, respectively.[5]

Quantitative SAR Data for Kappa Opioid Receptor Antagonists

The table below presents the in vitro activity of key 8-azabicyclo[3.2.1]octan-3-yloxy-benzamide analogs as KOR antagonists.

CompoundKappa IC50 (nM)Mu:Kappa RatioDelta:Kappa Ratio
3 77>400>400
6c 2036415
12 17293>174
AZ-MTAB 20~30~400

Data compiled from multiple sources.[3][4][5][6]

Muscarinic Acetylcholine Receptor Antagonists: From Tropane Alkaloids to Modern Therapeutics

The 8-azabicyclo[3.2.1]octane core is the defining feature of tropane alkaloids like atropine and scopolamine, which are classical non-selective muscarinic acetylcholine receptor antagonists.[7][8][9][10][11] These natural products have a long history of medicinal use and have served as the starting point for the development of more selective muscarinic antagonists for a variety of therapeutic applications, including the treatment of chronic obstructive pulmonary disease (COPD) and overactive bladder.

SAR of Muscarinic Receptor Antagonists

The binding affinity of tropane alkaloids at muscarinic receptors is high, with quaternary derivatives like N-methylatropine and N-methylscopolamine exhibiting IC50 values in the picomolar range.[7][8] The stereochemistry of the 3-substituent is crucial for activity, with the S-(-)-isomer of hyoscyamine being significantly more potent than the R-(+)-isomer.[11]

Modern medicinal chemistry efforts have focused on modifying the tropane scaffold to achieve selectivity for the five different muscarinic receptor subtypes (M1-M5). For instance, novel 8-azoniabicyclo[3.2.1]octane carbamates have been identified as potent anti-muscarinic agents for the treatment of COPD.[12]

Quantitative SAR Data for Muscarinic Receptor Antagonists

The following table highlights the binding affinities of representative tropane-based compounds for muscarinic receptors.

CompoundReceptor Subtype(s)IC50 (pM)
N-methylatropineMuscarinic (non-selective)<100
N-methylscopolamineMuscarinic (non-selective)<300

Data compiled from multiple sources.[7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the key experimental protocols used in the characterization of 8-azabicyclo[3.2.1]octane analogs.

Synthesis

A generalized synthetic workflow for the preparation of substituted 8-azabicyclo[3.2.1]octane analogs often starts from tropinone or a related derivative.

G cluster_synthesis Generalized Synthetic Workflow Start Tropinone or Derivative Step1 Modification at C-3 (e.g., Wittig, Grignard) Start->Step1 1. Introduce 3-substituent Step2 Modification at N-8 (e.g., Alkylation, Acylation) Step1->Step2 2. Introduce 8-substituent Step3 Purification (e.g., Chromatography) Step2->Step3 3. Isolate product End Final Analog Step3->End

A generalized synthetic route for 8-azabicyclo[3.2.1]octane analogs.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.

G cluster_binding_assay Radioligand Binding Assay Workflow Prep Prepare receptor/transporter source (e.g., cell membranes, brain homogenate) Incubate Incubate with radioligand and varying concentrations of test compound Prep->Incubate Separate Separate bound from free radioligand (e.g., filtration) Incubate->Separate Quantify Quantify bound radioactivity (e.g., scintillation counting) Separate->Quantify Analyze Data analysis to determine Ki or IC50 values Quantify->Analyze

Workflow for a typical radioligand binding assay.

Monoamine Transporter Binding Assay Protocol:

  • Source: Membranes from HEK293 cells stably expressing human DAT, SERT, or NET.

  • Radioligands: [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, and [³H]nisoxetine for NET.

  • Incubation: Membranes, radioligand, and test compound are incubated in an appropriate buffer.

  • Termination: The reaction is terminated by rapid filtration through glass fiber filters.

  • Detection: Radioactivity is quantified using a scintillation counter.

Kappa Opioid Receptor Binding Assay Protocol:

  • Source: Membranes from CHO cells stably expressing the human kappa opioid receptor.

  • Radioligand: [³H]U-69,593.

  • Incubation: Membranes, radioligand, and test compound are incubated in Tris-HCl buffer.

  • Termination and Detection: Similar to the monoamine transporter assay.

Muscarinic Receptor Binding Assay Protocol:

  • Source: Rat brain homogenates.

  • Radioligand: [³H]Quinuclidinyl benzilate ([³H]QNB).

  • Incubation: Homogenate, radioligand, and test compound are incubated.

  • Termination and Detection: Similar to the other binding assays.

Conclusion and Future Directions

The 8-azabicyclo[3.2.1]octane scaffold has proven to be exceptionally versatile, yielding potent and selective ligands for a range of important CNS targets. The rigid nature of this bicyclic system provides a robust platform for structure-based drug design, allowing for the fine-tuning of pharmacological properties through systematic chemical modifications.

Future research in this area will likely focus on leveraging the established SAR to design novel analogs with improved pharmacokinetic profiles, enhanced selectivity, and unique functional activities (e.g., biased agonism). The continued exploration of the chemical space around the 8-azabicyclo[3.2.1]octane core holds significant promise for the development of next-generation therapeutics for a wide array of neurological and psychiatric disorders.

G cluster_sar_logic Structure-Activity Relationship Logic Scaffold 8-Azabicyclo[3.2.1]octane Core N8_Mod N-8 Substitution Scaffold->N8_Mod C3_Mod C-3 Substitution Scaffold->C3_Mod Target_Selectivity Target Selectivity (DAT vs SERT vs NET, KOR vs MOR/DOR, etc.) N8_Mod->Target_Selectivity Potency Potency (Ki, IC50) N8_Mod->Potency C3_Mod->Target_Selectivity C3_Mod->Potency PK_Props Pharmacokinetic Properties (e.g., CNS penetration) Target_Selectivity->PK_Props Potency->PK_Props

Logical relationships in the SAR of 8-azabicyclo[3.2.1]octane analogs.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the synthesis of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences with the N-benzylation of nortropinone, followed by the conversion of the resulting ketone to the target amine via two distinct routes: the reduction of an oxime intermediate and a direct reductive amination. This application note includes a comparative data summary, detailed step-by-step protocols, and visual representations of the synthetic workflows to aid in laboratory implementation.

Introduction

The 8-azabicyclo[3.2.1]octane scaffold, commonly known as the tropane skeleton, is a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds. The N-benzyl protected derivative, this compound, serves as a key intermediate in the synthesis of a wide range of therapeutic agents, including antagonists for various receptors. The strategic introduction of the benzyl group allows for further chemical modifications and can influence the pharmacokinetic and pharmacodynamic properties of the final compounds. This document outlines two reliable and reproducible synthetic pathways to obtain this versatile amine.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the quantitative data for the two primary synthetic routes for the conversion of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one to this compound.

StepRoute A: Oxime ReductionRoute B: Direct Reductive Amination
Starting Material 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one8-Benzyl-8-azabicyclo[3.2.1]octan-3-one
Intermediate 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oximeIn situ formed imine
Key Reagents Hydroxylamine hydrochloride, Sodium acetate, Sodium metal, 1-PentanolAmmonium acetate, Sodium cyanoborohydride, Methanol
Overall Yield (from ketone) ~30-40%~70-85%
Purity >95% after chromatography>95% after chromatography
Advantages Established classical methodHigher yield, milder reaction conditions, one-pot procedure
Disadvantages Low yield, harsh reagents (sodium metal), high temperatureUse of cyanide-containing reagent (handle with care)

Experimental Protocols

Step 1: Synthesis of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one (N-Benzylnortropinone)

This protocol describes the N-benzylation of nortropinone hydrochloride.

Materials:

  • Nortropinone hydrochloride

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of nortropinone hydrochloride (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq).

  • Add benzyl bromide (1.2 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a crude residue.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one as a pale yellow oil. A typical yield for this reaction is in the range of 80-90%.

Route A: Synthesis via Oxime Formation and Reduction

Step 2a: Synthesis of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime

Materials:

  • 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa)

  • Ethanol (EtOH)

  • Water (H₂O)

Procedure:

  • Dissolve 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one (1.0 eq) in a mixture of ethanol and water.

  • Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude oxime.

  • The crude 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime, which is often a mixture of (E) and (Z) isomers, can be used in the next step without further purification. The expected yield is typically >90%.

Step 2b: Reduction of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime

Materials:

  • 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime

  • 1-Pentanol

  • Sodium metal

Procedure:

  • Dissolve 8-benzyl-8-azabicyclo[3.2.1]octan-3-one oxime (7.65 g, 33 mmol) in 1-pentanol (130 mL) and heat the solution to 120 °C.[1]

  • Carefully add sodium metal (7.6 g, 0.33 mol, 10.0 eq.) in small portions over a period of 2 hours.[1]

  • After the addition is complete, continue to heat the mixture under reflux for 5 hours.[1]

  • Cool the reaction mixture to 5°C in an ice bath.[1]

  • Slowly acidify the mixture with 6 M HCl to a pH of ~2.[1]

  • Extract the aqueous phase with diethyl ether to remove any unreacted starting material and byproducts.

  • Basify the aqueous layer to pH 10 with 5 M NaOH.[1]

  • Extract the aqueous solution with ethyl acetate (3 x 100 mL).[1]

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under vacuum.[1]

  • Purify the crude product by column chromatography (5-10% MeOH/CH₂Cl₂) to afford pure exo-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine as a solid (2.60 g, 36% yield).[1]

Route B: Synthesis via Direct Reductive Amination

Step 2: Synthesis of this compound

Materials:

  • 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one

  • Ammonium acetate (CH₃COONH₄)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Ammonium hydroxide (NH₄OH) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one (1.0 eq) in methanol.

  • Add ammonium acetate (10 eq) to the solution and stir at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by the careful addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Make the aqueous residue basic (pH > 10) by the addition of concentrated ammonium hydroxide solution.

  • Extract the product with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amine by flash column chromatography on silica gel (eluent: dichloromethane/methanol/ammonium hydroxide gradient) to yield this compound. A typical yield for this reaction is in the range of 70-85%.

Visualizations

Synthesis_Workflow_Route_A start Nortropinone HCl ketone 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one start->ketone  BnBr, K₂CO₃  CH₃CN, reflux  (80-90%) oxime 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime ketone->oxime  NH₂OH·HCl  NaOAc, EtOH/H₂O  (>90%) amine This compound oxime->amine  Na, 1-Pentanol  reflux  (36%)

Caption: Synthetic Workflow via Oxime Reduction (Route A).

Synthesis_Workflow_Route_B start Nortropinone HCl ketone 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one start->ketone  BnBr, K₂CO₃  CH₃CN, reflux  (80-90%) amine This compound ketone->amine  NH₄OAc, NaBH₃CN  MeOH  (70-85%)

References

Application Notes and Protocols: Purification of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the purification of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine, a key intermediate in the synthesis of various pharmaceutical compounds. The protocol details the use of column chromatography with a deactivated silica gel stationary phase to effectively remove common impurities, particularly the unreacted starting material, 8-benzyl-8-azabicyclo[3.2.1]octan-3-one. This method yields a product of high purity suitable for subsequent stages of drug development and research.

Introduction

This compound is a tropane alkaloid derivative that serves as a crucial building block in medicinal chemistry. The purity of this amine is critical for the successful synthesis of downstream targets and for ensuring the reliability of biological assay results. A common method for the synthesis of this compound is the reductive amination of 8-benzyl-8-azabicyclo[3.2.1]octan-3-one. A primary challenge in this synthesis is the removal of the unreacted ketone starting material and other reaction byproducts from the desired amine product. Due to the basic nature of the target amine, interactions with the acidic silanol groups on a standard silica gel stationary phase can lead to poor separation and product degradation. This protocol outlines a robust column chromatography method employing a deactivated stationary phase to mitigate these issues and achieve high-purity this compound.

Data Presentation

The following table summarizes the typical chromatographic behavior of this compound and its primary impurity, 8-benzyl-8-azabicyclo[3.2.1]octan-3-one, on a deactivated silica gel TLC plate. These values are essential for monitoring the progress of the column chromatography.

CompoundStructureMobile Phase (DCM:MeOH:NH4OH)Approximate Rf Value
8-Benzyl-8-azabicyclo[3.2.1]octan-3-oneKetone95:5:0.5~0.65
This compoundAmine95:5:0.5~0.35

Note: Rf values are approximate and can vary depending on the specific batch of silica gel, chamber saturation, and temperature.

Experimental Protocols

This section provides a detailed methodology for the purification of this compound.

Materials and Equipment
  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ammonium hydroxide (NH4OH), 28-30%

  • Triethylamine (TEA)

  • Glass chromatography column

  • TLC plates (silica gel 60 F254)

  • Fraction collector or test tubes

  • Rotary evaporator

  • Standard laboratory glassware

Stationary Phase Preparation (Deactivated Silica Gel)

Due to the basic nature of the target amine, it is crucial to use a deactivated (neutralized) silica gel to prevent streaking and irreversible adsorption.

Method:

  • Prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 DCM:MeOH).

  • Add triethylamine (TEA) to the slurry to constitute approximately 1-2% of the total solvent volume.

  • Stir the slurry for 30 minutes to ensure thorough neutralization of the acidic sites on the silica gel.

Mobile Phase Preparation

Prepare a stock solution of the polar modifier by adding 5% ammonium hydroxide to methanol. This stock solution will be added to dichloromethane to create the mobile phase mixtures.

Column Packing
  • Ensure the chromatography column is clean, dry, and mounted vertically.

  • Place a small plug of glass wool at the bottom of the column and add a thin layer of sand.

  • Pour the deactivated silica gel slurry into the column.

  • Gently tap the column to ensure even packing and remove any air bubbles.

  • Open the stopcock to allow the solvent to drain, collecting it for reuse.

  • Continuously add the slurry until the desired column height is achieved (a adsorbent to crude product ratio of 30:1 to 50:1 by weight is recommended).

  • Ensure the solvent level never drops below the top of the silica gel.

  • Add a thin layer of sand on top of the packed silica gel.

Sample Loading

Dry Loading (Recommended):

  • Dissolve the crude this compound in a minimal amount of dichloromethane.

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.

  • Evaporate the solvent using a rotary evaporator until a free-flowing powder is obtained.

  • Carefully add this powder to the top of the packed column.

Elution and Fraction Collection

A gradient elution is recommended for optimal separation.

  • Begin elution with a non-polar mobile phase (e.g., 100% DCM or DCM with a very small amount of the MeOH/NH4OH mixture, such as 99:1).

  • Gradually increase the polarity of the mobile phase by incrementally increasing the percentage of the MeOH/NH4OH stock solution. A suggested gradient is as follows:

    • Initial Elution: 98:2 DCM:MeOH (+0.1% NH4OH)

    • Intermediate Elution: 95:5 DCM:MeOH (+0.25% NH4OH)

    • Final Elution: 90:10 DCM:MeOH (+0.5% NH4OH)

  • Collect fractions of a suitable volume (e.g., 10-20 mL).

  • Monitor the collected fractions by TLC using a mobile phase of 95:5:0.5 DCM:MeOH:NH4OH. Visualize the spots under UV light (254 nm) and/or by staining with a suitable agent (e.g., ninhydrin for the amine).

Product Isolation
  • Combine the fractions containing the pure this compound as determined by TLC.

  • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.

Mandatory Visualizations

Experimental Workflow

experimental_workflow Purification Workflow for this compound cluster_prep Preparation cluster_purification Purification Process cluster_analysis Analysis and Isolation deactivate_silica Deactivate Silica Gel (with Triethylamine) pack_column Pack Column (Slurry Method) deactivate_silica->pack_column prepare_mobile_phase Prepare Mobile Phase (DCM/MeOH/NH4OH) prepare_mobile_phase->pack_column load_sample Load Crude Sample (Dry Loading) pack_column->load_sample elute_column Gradient Elution load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions tlc_analysis TLC Analysis of Fractions collect_fractions->tlc_analysis pool_fractions Pool Pure Fractions tlc_analysis->pool_fractions evaporate_solvent Solvent Evaporation pool_fractions->evaporate_solvent pure_product Pure Product evaporate_solvent->pure_product

Caption: Workflow for the purification of this compound.

Separation Principle

separation_principle Principle of Chromatographic Separation cluster_column Chromatography Column cluster_elution Separation start Crude Mixture (Ketone + Amine) mobile_phase Mobile Phase Flow stationary_phase Deactivated Silica Gel (Stationary Phase) mobile_phase->stationary_phase ketone Ketone (Less Polar) Elutes First stationary_phase->ketone Weak Interaction amine Amine (More Polar) Elutes Later stationary_phase->amine Stronger Interaction

Caption: Separation of polar amine from less polar ketone on a deactivated silica column.

Application Notes and Protocols: NMR Spectroscopy Analysis of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine and its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

8-Benzyl-8-azabicyclo[3.2.1]octane derivatives are important scaffolds in medicinal chemistry, serving as building blocks for a variety of biologically active molecules. The amine functionality at the 3-position offers a key site for further chemical modification. Accurate characterization of these molecules and their synthetic intermediates by NMR spectroscopy is essential for confirming their structure and purity. This document outlines the synthetic pathway to the title compound and provides a detailed analysis of the NMR data for its precursors.

Synthesis and NMR Analysis Workflow

The synthesis of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine typically proceeds through the formation of the corresponding ketone, which is then converted to an oxime before reduction to the final amine. The following diagram illustrates this general synthetic workflow.

Synthesis_Workflow General Synthetic Workflow Start Starting Materials (e.g., Benzylamine, 1,3-Acetonedicarboxylic acid, etc.) Ketone 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one Start->Ketone Cyclization Oxime 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime Ketone->Oxime Oximation Amine This compound Oxime->Amine Reduction

Caption: A high-level overview of the synthetic route to this compound.

Experimental Protocols

Synthesis of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one

This protocol is adapted from the literature and describes the synthesis of the ketone precursor.

Materials:

  • Benzylamine

  • 1,3-Acetonedicarboxylic acid

  • Sodium acetate

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (2 N)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of benzylamine, add an aqueous solution of sodium acetate.

  • Cool the mixture to 0 °C and adjust the pH to 4 using 1 M hydrochloric acid.

  • Add 1,3-acetonedicarboxylic acid to the mixture and stir at room temperature overnight.

  • Filter the reaction mixture and wash the filtrate with ether.

  • Adjust the pH of the aqueous layer to 10 with 2 N sodium hydroxide.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 8-benzyl-8-azabicyclo[3.2.1]octan-3-one as an oil.

Synthesis of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime

Materials:

  • 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one

  • Hydroxylamine hydrochloride

  • Pyridine

  • Ethanol

  • Saturated sodium carbonate solution

  • Dichloromethane

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 8-benzyl-8-azabicyclo[3.2.1]octan-3-one in ethanol, add hydroxylamine hydrochloride and pyridine.

  • Heat the resulting mixture to reflux overnight.

  • Allow the mixture to cool to room temperature and then dilute with a saturated sodium carbonate solution.

  • After filtration, evaporate the excess solvent under reduced pressure.

  • Treat the residue with water and extract with dichloromethane (3 x 60 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Recrystallize the residue from ethanol to afford the oxime as a crystalline solid.

NMR Sample Preparation Protocol

A standardized protocol for preparing samples for NMR analysis is crucial for obtaining high-quality, reproducible data.

NMR_Sample_Prep NMR Sample Preparation Workflow Start Weigh Sample (5-10 mg) Dissolve Dissolve in Deuterated Solvent (e.g., CDCl3 or DMSO-d6, ~0.6-0.7 mL) Start->Dissolve Vortex Vortex to Ensure Homogeneity Dissolve->Vortex Transfer Transfer to NMR Tube Vortex->Transfer Analyze Acquire NMR Spectra (1H, 13C, etc.) Transfer->Analyze

Caption: Standard workflow for preparing a sample for NMR spectroscopy.

NMR Data Presentation

The following tables summarize the available ¹H NMR spectral data for the key precursors of this compound. The data is presented for solutions in deuterated dimethyl sulfoxide (DMSO-d₆).

Table 1: ¹H NMR Data for 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.40–7.38m2HAromatic (ortho-H)
7.34–7.30m2HAromatic (meta-H)
7.26–7.22m1HAromatic (para-H)
3.61s2HN-CH₂-Ph
3.26–3.22m2HH-1, H-5
2.85d, J = 15.16 Hz1HH-4α
2.44dd, J₁ = 14.40 Hz, J₂ = 3.04 Hz1HH-4β
2.06–2.00m2HH-2α, H-6α
1.96–1.90m2HH-2β, H-6β
1.49–1.45m1HH-7α
1.36–1.29m1HH-7β

Table 2: ¹H NMR Data for 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
10.31s1HN-OH
7.40–7.38m2HAromatic (ortho-H)
7.34–7.30m2HAromatic (meta-H)
7.26–7.22m1HAromatic (para-H)
3.61s2HN-CH₂-Ph
3.26–3.22m2HH-1, H-5
2.85d, J = 15.16 Hz1HH-4α
2.44dd, J₁ = 14.40 Hz, J₂ = 3.04 Hz1HH-4β
2.06–2.00m2HH-2α, H-6α
1.96–1.90m2HH-2β, H-6β
1.49–1.45m1HH-7α
1.36–1.29m1HH-7β

Note on NMR Data for this compound:

Conclusion

This document provides essential protocols for the synthesis and NMR analysis of key precursors to this compound. The tabulated NMR data for the ketone and oxime intermediates will aid researchers in confirming the successful synthesis of these compounds. While the NMR data for the final amine is not currently available in the public domain, the provided methodologies offer a solid foundation for its preparation and subsequent detailed structural elucidation. The workflows and protocols are designed to be a valuable resource for scientists and professionals engaged in the development of novel therapeutics based on the 8-azabicyclo[3.2.1]octane scaffold.

Application Notes and Protocols for Radioligand Binding Studies with 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine and its derivatives represent a class of tropane alkaloids with significant potential in neuropharmacology and drug development.[1] These compounds serve as versatile scaffolds for the synthesis of novel therapeutic agents targeting a range of biological entities, including opioid receptors and chemokine receptors.[2] Understanding the binding affinities of these molecules to their respective receptors is a critical step in drug discovery, providing insights into their potency and selectivity. Radioligand binding assays are a fundamental technique for quantitatively assessing these ligand-receptor interactions.

This document provides detailed protocols for conducting radioligand binding assays to characterize the interaction of this compound derivatives with specific receptor targets. It includes a summary of available binding data, step-by-step experimental procedures, and visualizations of the experimental workflow and relevant signaling pathways.

Data Presentation

The following table summarizes the available quantitative data on the binding affinity of a derivative of this compound. The inhibition constant (Kᵢ) is a measure of the affinity of a ligand for a receptor; a lower Kᵢ value indicates a higher binding affinity.

CompoundReceptorRadioligandCell LineKᵢ (nM)
VZMC013 (a derivative)Mu-Opioid Receptor (MOR)[³H]NaloxonemMOR-CHO6.05
VZMC013 (a derivative)CCR5[¹²⁵I]MIP-1αrhesus macaque CCR5-Chem-13.29

Data sourced from competitive radioligand binding assays.[2]

Experimental Protocols

This section provides a detailed methodology for a competitive radioligand binding assay to determine the binding affinity of this compound or its derivatives for the Mu-Opioid Receptor (MOR). This protocol can be adapted for other G-protein coupled receptors, such as CCR5, by selecting the appropriate radioligand and cell line.

Protocol 1: Competitive Radioligand Binding Assay for Mu-Opioid Receptor (MOR)

1. Materials and Reagents

  • Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the mouse Mu-Opioid Receptor (mMOR-CHO).

  • Radioligand: [³H]Naloxone (specific activity ~50 Ci/mmol).

  • Test Compound: this compound or its derivatives, dissolved in a suitable solvent (e.g., DMSO).

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Determinate: High concentration of a non-labeled MOR ligand (e.g., 10 µM Naloxone).

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Cell harvester and vacuum filtration apparatus.

  • Liquid scintillation counter.

2. Membrane Preparation

  • Culture mMOR-CHO cells to confluency.

  • Harvest the cells by scraping and centrifuge at 500 x g for 10 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

  • Homogenize the cell suspension using a Dounce or Polytron homogenizer.

  • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in fresh binding buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

  • Store the membrane aliquots at -80°C until use.

3. Assay Procedure

  • Prepare a dilution series of the test compound in binding buffer. A typical concentration range is from 10⁻¹⁰ M to 10⁻⁵ M.

  • In a 96-well microplate, set up the following reactions in triplicate:

    • Total Binding: 50 µL of [³H]Naloxone (at a final concentration close to its K_d), 50 µL of binding buffer, and 100 µL of the membrane preparation.

    • Non-specific Binding: 50 µL of [³H]Naloxone, 50 µL of 10 µM Naloxone, and 100 µL of the membrane preparation.

    • Competitive Binding: 50 µL of [³H]Naloxone, 50 µL of each concentration of the test compound, and 100 µL of the membrane preparation.

  • Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three to five times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and place them in scintillation vials.

  • Add scintillation cocktail to each vial and allow them to equilibrate in the dark.

  • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

4. Data Analysis

  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Determine IC₅₀:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve in software like GraphPad Prism) to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate Kᵢ:

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/K_d)) where:

      • [L] is the concentration of the radioligand used in the assay.

      • K_d is the dissociation constant of the radioligand for the receptor (should be determined in a separate saturation binding experiment).

Visualizations

Experimental Workflow

Radioligand_Binding_Assay_Workflow start Start: Prepare Reagents reagent_prep Reagent Preparation (Membranes, Radioligand, Test Compound) start->reagent_prep assay_setup Assay Setup in 96-well Plate (Total, Non-specific, Competitive Binding) reagent_prep->assay_setup incubation Incubation (e.g., 60-90 min at 25°C) assay_setup->incubation filtration Rapid Filtration & Washing (Separates bound from free radioligand) incubation->filtration counting Scintillation Counting (Measures radioactivity - CPM) filtration->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis end End: Determine Binding Affinity analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathways

The identified receptor targets for derivatives of this compound are the Mu-Opioid Receptor (MOR) and the C-C Chemokine Receptor type 5 (CCR5). Both are G-protein coupled receptors (GPCRs).

Mu_Opioid_Receptor_Signaling ligand Opioid Agonist (e.g., this compound derivative) receptor Mu-Opioid Receptor (MOR) ligand->receptor Binds to g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits ion_channel Ion Channel Modulation g_protein->ion_channel mapk MAPK Pathway Activation g_protein->mapk camp ↓ cAMP adenylyl_cyclase->camp cellular_response Cellular Response (e.g., Analgesia) camp->cellular_response k_channel ↑ K+ Efflux (Hyperpolarization) ion_channel->k_channel ca_channel ↓ Ca2+ Influx (Reduced Neurotransmitter Release) ion_channel->ca_channel k_channel->cellular_response ca_channel->cellular_response mapk->cellular_response

Caption: Simplified Mu-Opioid Receptor (MOR) signaling pathway.

CCR5_Signaling_Pathway ligand Chemokine or Ligand (e.g., this compound derivative) receptor CCR5 Receptor ligand->receptor Binds to g_protein Gi/o Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates ca_release ↑ Intracellular Ca2+ ip3->ca_release mapk MAPK Pathway pkc->mapk Activates cellular_response Cellular Response (e.g., Chemotaxis, Inflammation) ca_release->cellular_response mapk->cellular_response

Caption: Simplified C-C Chemokine Receptor type 5 (CCR5) signaling pathway.

References

Application Notes and Protocols: 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine in PET Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 8-azabicyclo[3.2.1]octane scaffold, a core structure of tropane alkaloids, is of significant interest in neuropharmacology and molecular imaging.[1][2] Derivatives of this scaffold are widely developed as high-affinity ligands for monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[3][4] Positron Emission Tomography (PET) imaging with radiolabeled tropane analogs allows for the in vivo quantification and localization of these transporters, which are implicated in a variety of neurological and psychiatric disorders such as Parkinson's disease, depression, and attention-deficit hyperactivity disorder (ADHD).[3][5]

8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine serves as a critical precursor and building block in the synthesis of these advanced PET imaging agents.[6] The benzyl group can act as a protecting group during synthesis, which is later removed and replaced with a radiolabeled functional group or another moiety to modulate the ligand's binding affinity and selectivity. This document provides an overview of the application of tropane derivatives in PET imaging, along with representative protocols for their synthesis, radiolabeling, and evaluation.

Principle of Application: Targeting the Dopamine Transporter

A primary application of tropane-based PET tracers is the imaging of the dopamine transporter (DAT).[3][7][8] DAT is a presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic neurotransmission.[5] Alterations in DAT density and function are hallmarks of several neurodegenerative diseases. PET ligands based on the 8-azabicyclo[3.2.1]octane scaffold are designed to bind with high affinity and selectivity to DAT, enabling its visualization and quantification in the living brain.[5][9]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DAT Dopamine Transporter (DAT) DA Dopamine DA_vesicle->DA Release DA_reuptake Dopamine Reuptake DA->DAT Reuptake DA_receptor Dopamine Receptors DA->DA_receptor Binding PET_Tracer [18F]Tropane Derivative (PET Tracer) PET_Tracer->DAT Binding cluster_workflow PET Tracer Development Workflow synthesis Synthesis of Precursor (e.g., from 8-benzyl-8-azabicyclo [3.2.1]octan-3-amine) radiolabeling Radiolabeling with ¹⁸F synthesis->radiolabeling purification Purification (HPLC) radiolabeling->purification invitro In Vitro Binding Assays (Affinity & Selectivity) purification->invitro invivo In Vivo PET Imaging & Biodistribution purification->invivo invitro->invivo analysis Data Analysis (e.g., SUVR) invivo->analysis cluster_logic Evaluation Criteria for a Successful PET Tracer high_affinity High Affinity (Low Ki) specific_binding High Specific Binding (High Target-to- Background Ratio) high_affinity->specific_binding high_selectivity High Selectivity (e.g., DAT vs SERT/NET) high_selectivity->specific_binding bbb_penetration Good Blood-Brain Barrier Penetration bbb_penetration->specific_binding kinetics Favorable Kinetics (Reversible Binding) successful_tracer Successful PET Tracer kinetics->successful_tracer low_metabolism Low Peripheral Metabolism low_metabolism->successful_tracer specific_binding->successful_tracer

References

Synthesis and Evaluation of 8-Azabicyclo[3.2.1]octane Analogs as Dopamine Transporter Inhibitors for Parkinson's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 8-azabicyclo[3.2.1]octane, or tropane, scaffold is a key structural motif in the design of potent and selective inhibitors of the dopamine transporter (DAT). As the loss of dopaminergic neurons in the substantia nigra is a hallmark of Parkinson's disease, modulating dopamine levels in the synaptic cleft through DAT inhibition is a primary therapeutic strategy. This document provides detailed application notes and protocols for the synthesis and evaluation of novel 8-azabicyclo[3.2.1]octane analogs for Parkinson's disease research, with a focus on their potential as DAT inhibitors.

Introduction to 8-Azabicyclo[3.2.1]octane Analogs in Parkinson's Disease

Parkinson's disease is a progressive neurodegenerative disorder characterized by motor symptoms such as bradykinesia, rigidity, and tremors, which are primarily due to the degeneration of dopaminergic neurons. The dopamine transporter is responsible for the reuptake of dopamine from the synapse, thereby regulating dopaminergic neurotransmission. Inhibition of DAT can increase the synaptic concentration of dopamine, alleviating the motor symptoms of Parkinson's disease.

The tropane core of 8-azabicyclo[3.2.1]octane provides a rigid framework that can be functionalized at various positions to achieve high affinity and selectivity for DAT. Research has focused on modifying substituents at the C-2, C-3, and N-8 positions to optimize binding to DAT over other monoamine transporters like the serotonin transporter (SERT) and the norepinephrine transporter (NET), thereby minimizing off-target side effects.

Data Presentation: In Vitro Binding Affinities of 8-Azabicyclo[3.2.1]octane Analogs

The following tables summarize the in vitro binding affinities (Ki, nM) of various 8-azabicyclo[3.2.1]octane analogs for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. This data is crucial for understanding the potency and selectivity of these compounds.

Table 1: Binding Affinities of 3-Substituted-8-azabicyclo[3.2.1]octane Analogs

CompoundR (at C-3)DAT Ki (nM)SERT Ki (nM)NET Ki (nM)SERT/DAT SelectivityNET/DAT Selectivity
1a 2-(bis(4-fluorophenyl)methoxy)ethylidene4.04240-1060-
1b 2-((4-chlorophenyl)(phenyl)methoxy)ethylidene3.9-5300-1358
2a 3,4-dichlorophenyl-----
2b 2-naphthyl-----
2c 4-fluorophenyl-----

Table 2: Binding Affinities of N-Substituted Tropane Analogs

CompoundN-SubstituentDAT Ki (nM)SERT Ki (nM)NET Ki (nM)SERT/DAT SelectivityNET/DAT Selectivity
3a Phenylpropyl4.11340-327-
3b Phenylpropyl analog3.7----
4a N-fluoropyridyl (amine)4.120.565.6516
4b N-fluoropyridyl (amide)>100>1000>1000--

Experimental Protocols

General Synthetic Protocol for 8-Azabicyclo[3.2.1]octane Analogs

The synthesis of 8-azabicyclo[3.2.1]octane analogs often starts from commercially available tropinone or its derivatives. The following is a generalized protocol for the synthesis of 3-substituted and N-substituted analogs.

Protocol 1: Synthesis of 3-Substituted Analogs via Wittig Reaction

  • Preparation of the phosphonium salt: To a solution of the desired diarylmethanol in an appropriate solvent (e.g., toluene), add phosphorus tribromide and stir at room temperature. After completion, remove the solvent under reduced pressure. Dissolve the resulting diarylmethyl bromide in toluene and add triphenylphosphine. Heat the mixture to reflux to obtain the phosphonium salt.

  • Wittig reaction: Suspend the phosphonium salt in anhydrous tetrahydrofuran (THF) and cool to -78°C. Add a strong base, such as n-butyllithium, dropwise and stir for 1 hour. Add a solution of N-Boc-nortropinone in THF and allow the reaction to warm to room temperature and stir overnight.

  • Purification: Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Deprotection and N-alkylation (if necessary): Remove the Boc protecting group using an acid (e.g., trifluoroacetic acid). The resulting secondary amine can be alkylated using an appropriate alkyl halide in the presence of a base.

Protocol 2: In Vitro Dopamine Transporter (DAT) Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for DAT.

  • Preparation of Rat Striatal Membranes:

    • Dissect rat striata on ice and homogenize in ice-cold buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

    • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

    • Resuspend the pellet in fresh buffer and centrifuge again.

    • Resuspend the final pellet in the assay buffer to a final protein concentration of 100-200 µg/mL.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of the membrane preparation, 50 µL of [³H]WIN 35,428 (a radioligand for DAT, final concentration ~1-2 nM), and 50 µL of the test compound at various concentrations.

    • For total binding, add 50 µL of assay buffer instead of the test compound.

    • For non-specific binding, add 50 µL of a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine).

    • Incubate the plate at room temperature for 60-90 minutes.

  • Filtration and Scintillation Counting:

    • Terminate the binding by rapid filtration through glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: In Vivo Evaluation of Anti-Parkinsonian Activity (Catalepsy Model)

Drug-induced catalepsy in rodents is a common model to screen for anti-Parkinsonian drugs.

  • Animals: Use male albino mice (25-30 g).

  • Induction of Catalepsy: Administer chlorpromazine (5 mg/kg, i.p.) to induce catalepsy.

  • Drug Administration: 30 minutes after chlorpromazine administration, administer the test compound or a standard drug (e.g., atropine, 2 mg/kg, i.p.).

  • Assessment of Catalepsy: At different time points (e.g., 30, 60, 90, 120 minutes) after test compound administration, place the mouse's forepaws on a horizontal bar (3 cm high). The time the mouse maintains this posture is recorded as the cataleptic score. A reduction in the cataleptic score indicates anti-Parkinsonian activity.[1][2]

Visualizations

Dopamine Signaling Pathway

Dopamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibitor Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine_vesicle Dopamine in Vesicle L_DOPA->Dopamine_vesicle DOPA Decarboxylase Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release DAT Dopamine Transporter (DAT) Dopamine_synapse->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine_synapse->Dopamine_Receptor Binding Downstream_Signaling Downstream Signaling Dopamine_Receptor->Downstream_Signaling Activation Inhibitor 8-Azabicyclo[3.2.1]octane Analog Inhibitor->DAT Inhibition

Caption: Dopamine signaling at the synapse and the inhibitory action of 8-azabicyclo[3.2.1]octane analogs on DAT.

Experimental Workflow for Synthesis and Evaluation

Workflow start Start: Design Analogs synthesis Chemical Synthesis of 8-Azabicyclo[3.2.1]octane Analogs start->synthesis purification Purification and Characterization (NMR, MS) synthesis->purification in_vitro In Vitro Screening: DAT/SERT/NET Binding Assays purification->in_vitro sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar lead_selection Lead Compound Selection sar->lead_selection in_vivo In Vivo Evaluation: Parkinson's Disease Models (e.g., Catalepsy) lead_selection->in_vivo Potent & Selective optimization Further Optimization lead_selection->optimization Needs Improvement end End: Preclinical Candidate in_vivo->end optimization->synthesis

Caption: A typical workflow for the synthesis and evaluation of 8-azabicyclo[3.2.1]octane analogs.

Structure-Activity Relationship (SAR) Summary

SAR cluster_core 8-Azabicyclo[3.2.1]octane Core cluster_modifications Key Modification Sites cluster_effects Impact on Activity core Tropane Scaffold C3 C-3 Position core->C3 N8 N-8 Position core->N8 C2 C-2 Position core->C2 DAT_Affinity High DAT Affinity C3->DAT_Affinity Bulky, lipophilic groups (e.g., diarylmethoxyethylidene) Selectivity Selectivity over SERT/NET N8->Selectivity Small alkyl or cycloalkylmethyl groups Reduced_Affinity Reduced Affinity N8->Reduced_Affinity Large, bulky groups C2->DAT_Affinity Carbomethoxy group

Caption: Key structure-activity relationships for 8-azabicyclo[3.2.1]octane analogs targeting the dopamine transporter.

References

Application Notes and Protocols: 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine as a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine is a versatile bicyclic amine that serves as a crucial building block in the synthesis of a variety of pharmacologically active compounds. Its rigid tropane scaffold is a key structural motif in many drugs targeting the central nervous system and other biological systems. This document provides detailed application notes and experimental protocols for the use of this compound as a pharmaceutical intermediate in the development of novel therapeutics.

Applications in Pharmaceutical Development

This compound is a key intermediate in the synthesis of a range of therapeutic agents, including:

  • Antiviral Agents: Notably as a precursor for the synthesis of Maraviroc, a CCR5 antagonist used in the treatment of HIV infection.

  • Dopamine Receptor Antagonists: For the development of antipsychotic and neurological drugs targeting dopamine D2 receptors.

  • Neurokinin-1 (NK1) Receptor Antagonists: Utilized in the creation of antiemetic and antidepressant medications.

  • Analgesics and Anti-inflammatory Drugs: Its structural framework is valuable in the design of novel pain and inflammation modulators.

  • Antibacterial Agents: As a scaffold for the development of new classes of antibiotics.

The unique conformational constraints of the 8-azabicyclo[3.2.1]octane ring system provide a valuable platform for designing selective ligands for various biological targets.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines the synthesis of the title compound from 8-benzyl-8-azabicyclo[3.2.1]octan-3-one.

Workflow for the Synthesis of this compound

G start 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one step1 Reaction with Hydroxylamine Hydrochloride start->step1 step2 Formation of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime step1->step2 step3 Reduction with Sodium Metal step2->step3 product This compound (exo-amine) step3->product

Caption: Synthetic workflow for this compound.

Materials:

  • 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one

  • Hydroxylamine hydrochloride

  • Pyridine

  • Ethanol

  • Isopentanol

  • Sodium metal

  • Water

  • Hydrochloric acid (6N)

  • Sodium hydroxide (40%)

  • Methylene chloride

  • n-Hexane

  • Sodium sulfate

Procedure:

  • Oxime Formation:

    • To a solution of 8-benzyl-8-azabicyclo[3.2.1]octan-3-one in ethanol, add hydroxylamine hydrochloride and pyridine.

    • Reflux the mixture for a specified time to form 8-benzyl-8-azabicyclo[3.2.1]octan-3-one oxime.

    • Cool the reaction mixture and isolate the solid product by filtration.

  • Reduction to Amine:

    • Add the 8-benzyl-8-azabicyclo[3.2.1]octan-3-one oxime to isopentanol and heat to reflux.

    • Slowly add sodium metal to the refluxing mixture and maintain reflux for 2 hours.

    • Cool the reaction to 0°C and quench with water, followed by the addition of 6N hydrochloric acid.

    • Separate the aqueous layer and basify with 40% sodium hydroxide.

    • Extract the product with methylene chloride.

    • Dry the combined organic layers over sodium sulfate and concentrate under vacuum.

    • Purify the residue by recrystallization from n-hexane to yield 8-benzyl-8-azabicyclo[3.2.1]octan-3-exo-amine.[1]

Quantitative Data:

StepReactantProductYieldPurity
Oxime Formation8-Benzyl-8-azabicyclo[3.2.1]octan-3-one8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime~81%>95%
Reduction8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime8-Benzyl-8-azabicyclo[3.2.1]octan-3-exo-amine~75%>98%
Protocol 2: Synthesis of a Maraviroc Precursor

This protocol describes the use of this compound in the synthesis of a key intermediate for the CCR5 antagonist, Maraviroc.

Workflow for Maraviroc Precursor Synthesis

G start 8-Benzyl-8-azabicyclo[3.2.1]octan-3-exo-amine step1 Reaction with Isobutyryl Chloride start->step1 step2 Formation of N-(8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide step1->step2 step3 Reaction with PCl5 and subsequent cyclization step2->step3 product 8-Benzyl-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]octane step3->product

Caption: Synthesis of a triazole intermediate for Maraviroc.

Materials:

  • 8-Benzyl-8-azabicyclo[3.2.1]octan-3-exo-amine

  • Isobutyryl chloride

  • Aqueous sodium carbonate

  • Dichloromethane

  • Phosphorus pentachloride (PCl5)

  • tert-Amyl alcohol

  • Acetic acid

Procedure:

  • Amide Formation:

    • Dissolve 8-benzyl-8-azabicyclo[3.2.1]octan-3-exo-amine in dichloromethane and cool to 0°C.

    • Slowly add isobutyryl chloride and an aqueous solution of sodium carbonate.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Separate the organic layer, wash with water, dry over sodium sulfate, and concentrate to yield N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide.[2]

  • Triazole Formation:

    • Treat the amide with phosphorus pentachloride in dichloromethane at 0°C.

    • Add tert-amyl alcohol, followed by acetic acid, and heat the mixture to 85°C to facilitate the cyclization to the triazole.

    • After cooling, work up the reaction to isolate the product, 8-benzyl-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]octane.[1][2]

Quantitative Data:

StepReactantProductYield
Amide Formation8-Benzyl-8-azabicyclo[3.2.1]octan-3-exo-amineN-(8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide~49%
Triazole FormationN-(8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide8-Benzyl-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]octane~81%

Signaling Pathways

The final pharmaceutical compounds derived from this compound modulate key signaling pathways involved in various diseases.

CCR5 Receptor Antagonism Signaling Pathway

CCR5 antagonists, like Maraviroc, block the entry of HIV into host cells.

G cluster_0 HIV Entry HIV HIV gp120 CD4 CD4 Receptor HIV->CD4 binds CCR5 CCR5 Co-receptor CD4->CCR5 conformational change Fusion Membrane Fusion & Viral Entry CCR5->Fusion Maraviroc Maraviroc (CCR5 Antagonist) Maraviroc->CCR5 Block Blocks Binding

Caption: Mechanism of action of CCR5 antagonists.

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptor antagonists are used to treat psychosis. They block the downstream signaling of dopamine in the brain.

G Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R activates G_protein Gi/o Protein D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Response Cellular Response PKA->Response Antagonist D2 Antagonist Antagonist->D2R blocks

Caption: Dopamine D2 receptor signaling and antagonism.

Neurokinin-1 (NK1) Receptor Signaling Pathway

NK1 receptor antagonists block the action of Substance P, which is involved in emesis and depression.

G SubstanceP Substance P NK1R NK1 Receptor SubstanceP->NK1R activates G_protein Gq/11 Protein NK1R->G_protein activates PLC Phospholipase C G_protein->PLC activates IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+ & PKC Activity IP3_DAG->Ca_PKC Response Cellular Response (e.g., Nausea, Vomiting) Ca_PKC->Response Antagonist NK1 Antagonist Antagonist->NK1R blocks

Caption: NK1 receptor signaling and antagonism.

Conclusion

This compound is a high-value intermediate for the synthesis of a diverse range of pharmaceutical agents. The protocols and data presented here provide a foundation for researchers and drug development professionals to utilize this versatile molecule in their discovery and development programs. The unique structural features of this compound continue to make it an attractive starting point for the design of novel therapeutics targeting a variety of diseases.

References

Troubleshooting & Optimization

Technical Support Center: 8-Azabicyclo[3.2.1]octane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of the 8-azabicyclo[3.2.1]octane scaffold, a key structural motif in numerous pharmaceuticals.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in the synthesis of the 8-azabicyclo[3.2.1]octane core?

A1: The primary challenges include controlling the stereochemistry of substituents, achieving high yields in the classical Robinson-Schöpf reaction for tropinone synthesis, and purifying the final bicyclic products. Low yields in the Robinson-Schöpf reaction are often due to competing polymerization and side reactions, which are highly dependent on reaction conditions such as pH. Stereoselectivity is a crucial challenge, especially when specific isomers with desired biological activities are targeted.

Q2: What are the common side products in the Robinson-Schöpf synthesis of tropinone?

A2: A major side product is a viscous, polymeric substance resulting from the intermolecular condensation of succinaldehyde or its reaction with methylamine. This competes with the desired intramolecular Mannich reaction. Other potential side products can arise from incomplete reaction or alternative cyclization pathways, leading to a complex mixture that complicates purification.

Q3: How critical is pH control in the Robinson-Schöpf reaction?

A3: pH control is extremely critical. The reaction is highly pH-dependent, with optimal yields of tropinone typically achieved in a narrow pH range of 4-5.[1] Deviations from this range can favor intermolecular side reactions and polymerization, leading to a significant decrease in the yield of the desired 8-azabicyclo[3.2.1]octane core.[1] Schöpf and coworkers reported achieving 70-85% yields by maintaining the reaction at pH 7 using dicarboxylic acetone.[2]

Q4: Are there more modern and efficient alternatives to the classical Robinson-Schöpf synthesis?

A4: Yes, several modern synthetic strategies offer advantages over the classical approach. These include cycloaddition reactions, such as [3+2] cycloadditions of N-methyl-3-oxidopyridinium betaines, and enantioselective desymmetrization of tropinone derivatives. These methods can offer improved stereocontrol and more convergent synthetic routes. For instance, asymmetric 1,3-dipolar cycloadditions have been reported to afford optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities (up to >99:1 dr, 99% ee).

Troubleshooting Guides

Problem 1: Low Yield of Tropinone in the Robinson-Schöpf Synthesis

Q: My Robinson-Schöpf reaction is resulting in a low yield of tropinone and a significant amount of a polymeric substance. What is happening and how can I improve the yield?

A: This is a common issue caused by the intermolecular condensation of succinaldehyde, which competes with the desired intramolecular cyclization. Here are several troubleshooting steps to favor the formation of tropinone:

  • Strict pH Control: Ensure the reaction pH is maintained between 4 and 5. Use a buffered solution (e.g., citrate buffer) to stabilize the pH throughout the reaction.

  • High Dilution: Running the reaction under high-dilution conditions (e.g., <0.01 M) can significantly favor the intramolecular reaction over intermolecular polymerization.

  • Slow Addition of Reagents: The slow and controlled addition of succinaldehyde to the solution containing methylamine and acetonedicarboxylic acid can help maintain a low concentration of the reactive intermediates, thereby suppressing polymerization. A syringe pump is recommended for this purpose.

Troubleshooting Workflow for Low Tropinone Yield

LowYieldTroubleshooting Start Low Tropinone Yield & Polymer Formation Check_pH Verify pH Control (Is it strictly 4-5?) Start->Check_pH Check_Dilution Assess Reaction Concentration Start->Check_Dilution Check_Addition Review Reagent Addition Method Start->Check_Addition Implement_Buffer Action: Implement Citrate Buffer Check_pH->Implement_Buffer Implement_High_Dilution Action: Rerun at <0.01 M Concentration Check_Dilution->Implement_High_Dilution Implement_Slow_Addition Action: Use Syringe Pump for Slow Addition Check_Addition->Implement_Slow_Addition Improved_Yield Improved Tropinone Yield Implement_Buffer->Improved_Yield Implement_High_Dilution->Improved_Yield Implement_Slow_Addition->Improved_Yield

Caption: Troubleshooting workflow for low tropinone yield.

Problem 2: Difficulty in Purifying 8-Azabicyclo[3.2.1]octane Derivatives

Q: I am struggling to purify my synthesized 8-azabicyclo[3.2.1]octane derivative. What are the recommended purification techniques?

A: The basic nature of the nitrogen bridgehead in the 8-azabicyclo[3.2.1]octane core allows for effective purification using acid-base extraction. This technique is particularly useful for removing non-basic impurities. For separating closely related tropane alkaloids or stereoisomers, chromatographic methods are generally required.

  • Acid-Base Extraction:

    • Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Extract the organic solution with an aqueous acid (e.g., 1 M HCl). The basic tropane derivative will be protonated and move into the aqueous layer.

    • Wash the acidic aqueous layer with an organic solvent to remove any neutral or acidic impurities.

    • Basify the aqueous layer (e.g., with NaOH or Na2CO3) to deprotonate the tropane derivative.

    • Extract the aqueous layer with an organic solvent to recover the purified product.

  • Column Chromatography:

    • Stationary Phase: Alumina or silica gel can be used. Alumina is often preferred for the purification of basic compounds like tropane alkaloids.

    • Mobile Phase: A gradient of solvents is typically used, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).

  • High-Performance Liquid Chromatography (HPLC): For high-purity applications and separation of stereoisomers, preparative HPLC is a powerful technique.

Purification Workflow for 8-Azabicyclo[3.2.1]octane Derivatives

PurificationWorkflow Crude_Product Crude Synthetic Product Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Initial Cleanup Column_Chromatography Column Chromatography (Alumina or Silica Gel) Acid_Base_Extraction->Column_Chromatography Further Purification HPLC Preparative HPLC (High Purity/Isomer Separation) Column_Chromatography->HPLC For High Purity Pure_Product Purified 8-Azabicyclo[3.2.1]octane Derivative Column_Chromatography->Pure_Product HPLC->Pure_Product

Caption: General purification workflow.

Data Presentation

Table 1: Effect of pH on the Yield of the Robinson-Schöpf Reaction

pHReported Yield (%)Reference
4-5Optimal[1]
770-85Schöpf et al. (with dicarboxylic acetone)[2]
< 4DecreasedGeneral observation
> 8DecreasedGeneral observation

Table 2: Comparative Analysis of Synthetic Routes to 8-Azabicyclo[3.2.1]octane Core

Synthetic RouteKey FeaturesTypical Yield (%)Number of StepsStereocontrol
Robinson-Schöpf Reaction Classical, one-pot, biomimetic17 - >901Generally produces racemic mixtures
[3+2] Cycloaddition Convergent, can be made asymmetric60 - 951 (for core)High diastereo- and enantioselectivity possible
Enantioselective Desymmetrization Starts from achiral tropinone, uses chiral reagents/catalysts74 - 982+High enantiomeric excess (ee) achievable
Vinyl Aziridine Rearrangement Access to functionalized tropanes, mild conditions84-95 (key steps)5-7Good stereocontrol

Experimental Protocols

Protocol 1: Robinson-Schöpf Synthesis of Tropinone

This protocol is a generalized procedure based on classical methods.

Materials:

  • Succinaldehyde

  • Methylamine hydrochloride

  • Acetonedicarboxylic acid

  • Citrate buffer (pH 4-5)

  • Hydrochloric acid

  • Sodium hydroxide

  • Dichloromethane

Procedure:

  • In a large reaction vessel, prepare a dilute aqueous solution of methylamine hydrochloride and acetonedicarboxylic acid in citrate buffer.

  • Cool the solution in an ice bath.

  • Slowly add a solution of succinaldehyde to the reaction mixture over several hours using a syringe pump.

  • Allow the reaction to stir at room temperature for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, acidify the mixture with hydrochloric acid to decarboxylate the intermediate.

  • Basify the solution with sodium hydroxide to a pH > 10.

  • Extract the aqueous solution with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude tropinone.

  • Purify the crude product by vacuum distillation or column chromatography on alumina.

Protocol 2: Asymmetric [3+2] Cycloaddition for 8-Azabicyclo[3.2.1]octane Derivatives

This protocol is a conceptual outline for an asymmetric cycloaddition. Specific catalysts and conditions will vary based on the desired product.

Materials:

  • An appropriate azomethine ylide precursor

  • A dipolarophile (e.g., an activated alkene)

  • A chiral Lewis acid catalyst or a metal complex with a chiral ligand

  • Anhydrous, inert solvent (e.g., toluene, THF)

Procedure:

  • In a flame-dried, inert atmosphere (e.g., nitrogen or argon) reaction vessel, dissolve the dipolarophile and the chiral catalyst in the anhydrous solvent.

  • Cool the solution to the desired temperature (e.g., -78 °C to room temperature).

  • Slowly add a solution of the azomethine ylide precursor to the reaction mixture.

  • Stir the reaction for the specified time, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction as appropriate for the catalyst used.

  • Perform an aqueous workup to remove the catalyst and other water-soluble components.

  • Extract the product into an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography to isolate the desired stereoisomer.

Signaling Pathway for Robinson-Schöpf Reaction

RobinsonSchopf Reactants Succinaldehyde Methylamine Acetonedicarboxylic Acid Intermediate1 Formation of N-methyl-Δ¹-pyrrolinium cation Reactants->Intermediate1 Mannich1 Intermolecular Mannich Reaction Intermediate1->Mannich1 Intermediate2 Acyclic Intermediate Mannich1->Intermediate2 Mannich2 Intramolecular Mannich Reaction Intermediate2->Mannich2 Cyclized_Intermediate Tropinone Dicarboxylic Acid Mannich2->Cyclized_Intermediate Decarboxylation Decarboxylation Cyclized_Intermediate->Decarboxylation Tropinone Tropinone (8-Azabicyclo[3.2.1]octan-3-one) Decarboxylation->Tropinone

Caption: Key stages of the Robinson-Schöpf reaction.

References

Optimizing reaction conditions for Robinson-Schöpf synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the Robinson-Schöpf synthesis of tropinone and related alkaloids. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome common challenges and achieve high-yield, high-purity results.

Frequently Asked Questions (FAQs)

Q1: What is the Robinson-Schöpf synthesis?

The Robinson-Schöpf synthesis is a one-pot reaction that mimics the biosynthesis of tropane alkaloids. It involves the condensation of a dialdehyde (e.g., succinaldehyde), a primary amine (e.g., methylamine), and acetonedicarboxylic acid to form the characteristic bicyclic tropinone core.[1][2][3] This reaction is a classic example of a biomimetic and tandem reaction in organic synthesis.[2][3]

Q2: What is the most critical parameter for optimizing the yield of the Robinson-Schöpf synthesis?

The most critical parameter is the pH of the reaction mixture. The synthesis is highly pH-dependent, with optimal yields achieved under "physiological conditions."[1][4] While Robinson's initial synthesis at a non-optimal pH resulted in yields of around 17-40%, Schöpf later demonstrated that conducting the reaction at a pH between 5 and 9 can significantly increase the yield to 70-85%, with some reports of yields exceeding 90%.[1][2][4]

Q3: What are the typical reactants and their roles in the synthesis of tropinone?

The synthesis of tropinone typically involves:

  • Succinaldehyde: A four-carbon dialdehyde that forms the pyrrolidine ring portion of the tropinone structure.

  • Methylamine: The source of the nitrogen atom and the methyl group on the nitrogen in the bicyclic system.

  • Acetonedicarboxylic acid: Acts as a synthetic equivalent of acetone, providing the three-carbon chain that forms the piperidone ring. The carboxylic acid groups activate the molecule for the Mannich reaction and are subsequently removed via decarboxylation.[2]

Q4: What is the underlying mechanism of the Robinson-Schöpf synthesis?

The reaction proceeds through a double Mannich reaction.[1][4] The key steps are:

  • Formation of an imine from the reaction of methylamine with one of the aldehyde groups of succinaldehyde.

  • An intramolecular reaction to form a cyclic iminium ion.

  • An intermolecular Mannich reaction between the iminium ion and the enolate of acetonedicarboxylic acid.

  • A second intramolecular Mannich reaction to form the bicyclic tropane skeleton.

  • Decarboxylation (loss of two molecules of CO2) to yield tropinone.[2]

Q5: How can the progress of the reaction be monitored?

Thin-Layer Chromatography (TLC) is a convenient method for monitoring the progress of the Robinson-Schöpf synthesis. By spotting the reaction mixture on a TLC plate alongside the starting materials, the consumption of reactants and the formation of the tropinone product can be visualized over time.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Yield Incorrect pH: The reaction is highly sensitive to pH. An acidic or strongly basic environment can inhibit the reaction or promote side reactions.- Prepare a buffered solution to maintain the pH between 5 and 9. A citrate buffer is often used. - Carefully measure and adjust the pH of the reaction mixture before and during the reaction.
Impure Reagents: Succinaldehyde is prone to polymerization and oxidation. Other reagents may also be of low quality.- Use freshly distilled or purified succinaldehyde. - Ensure all other reagents are of high purity.
Incorrect Temperature: While the reaction is typically run at room temperature, significant deviations can affect the reaction rate and yield.- Maintain the reaction at a consistent room temperature (e.g., 20-25°C).
Insufficient Reaction Time: The reaction is typically slow and may require several days to go to completion.- Allow the reaction to proceed for at least 48-72 hours. Monitor the reaction by TLC to determine the optimal reaction time.
Formation of Multiple Products/Impurities Side Reactions: As a multi-component reaction, there is a potential for the formation of various side products, especially if the pH is not optimal. This can include products from self-condensation of the reactants or incomplete cyclization.- Strictly control the pH of the reaction mixture. - Add the reactants in the specified order to minimize side reactions.
Decomposition of Product: Tropinone can be unstable under harsh workup conditions.- Use mild conditions for workup and purification. Avoid strong acids or bases and high temperatures during purification.
Difficulty in Product Isolation/Purification Emulsion formation during extraction: The basic nature of tropinone can lead to emulsions during extraction with organic solvents.- Add a saturated brine solution to help break up emulsions. - Centrifugation can also be used to separate the layers.
Co-elution of impurities during chromatography: Impurities with similar polarity to tropinone can be difficult to separate by column chromatography.- Optimize the solvent system for column chromatography. A gradient elution may be necessary. - Consider alternative purification methods such as distillation or crystallization.

Data Presentation

Effect of pH on Tropinone Yield

The following table summarizes the reported impact of pH on the yield of the Robinson-Schöpf synthesis of tropinone.

pHReported Yield (%)Reference(s)
Acidic (unspecified)~40[4]
5-9>70[1]
770-85[4]
Optimized Conditions>90[2]

Experimental Protocols

Detailed Methodology for the Synthesis of Tropinone

This protocol is a representative procedure based on established methods for the Robinson-Schöpf synthesis.

Materials:

  • Succinaldehyde (freshly prepared or purified)

  • Methylamine hydrochloride

  • Acetonedicarboxylic acid

  • Citrate buffer (pH ~5-7)

  • Sodium hydroxide (for pH adjustment)

  • Hydrochloric acid (for workup)

  • Dichloromethane (or other suitable organic solvent for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask of appropriate size equipped with a magnetic stirrer, dissolve acetonedicarboxylic acid in the citrate buffer.

  • Addition of Reactants: To the stirred solution, add methylamine hydrochloride followed by succinaldehyde. The order of addition can be crucial to minimize side reactions.

  • Reaction Conditions: Stir the mixture at room temperature for 48-72 hours.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC using a suitable eluent (e.g., a mixture of dichloromethane and methanol). Visualize the spots under UV light or by using an appropriate staining agent.

  • Work-up:

    • Once the reaction is complete, acidify the mixture with hydrochloric acid to facilitate decarboxylation.

    • Gently heat the acidic solution to drive off the carbon dioxide produced.

    • Cool the solution and make it basic by the addition of a sodium hydroxide solution.

  • Extraction: Extract the basic aqueous solution multiple times with dichloromethane.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure to obtain crude tropinone.

  • Purification: The crude tropinone can be purified by vacuum distillation, column chromatography on silica gel, or crystallization.

Visualizations

Reaction Mechanism of the Robinson-Schöpf Synthesis

Robinson_Schopf_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product succinaldehyde Succinaldehyde imine Imine Formation succinaldehyde->imine + Methylamine methylamine Methylamine methylamine->imine acetonedicarboxylic_acid Acetonedicarboxylic Acid mannich_adduct1 First Mannich Adduct acetonedicarboxylic_acid->mannich_adduct1 cyclic_iminium Cyclic Iminium Ion imine->cyclic_iminium Intramolecular Cyclization cyclic_iminium->mannich_adduct1 + Acetonedicarboxylic Acid Enolate bicyclic_intermediate Bicyclic Intermediate mannich_adduct1->bicyclic_intermediate Intramolecular Mannich Reaction tropinone Tropinone bicyclic_intermediate->tropinone Decarboxylation (-2 CO2)

Caption: Reaction pathway of the Robinson-Schöpf synthesis.

Experimental Workflow for Tropinone Synthesis

Experimental_Workflow start Start prep Prepare Buffered Solution of Acetonedicarboxylic Acid start->prep add_reagents Add Methylamine HCl and Succinaldehyde prep->add_reagents react Stir at Room Temperature (48-72h) add_reagents->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Acidify, Heat, then Basify monitor->workup Reaction Complete extract Extract with Organic Solvent workup->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify Tropinone (Distillation/Chromatography) dry_concentrate->purify end End purify->end

Caption: General experimental workflow for tropinone synthesis.

References

Technical Support Center: Synthesis of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most prevalent synthetic strategies commence with a tropane or nortropane scaffold. A common intermediate is 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one. From this ketone, the target amine is typically synthesized via two main pathways:

  • Two-step oximation and reduction: The ketone is first converted to 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime, which is subsequently reduced to the primary amine.

  • Direct reductive amination: The ketone is directly converted to the amine in a one-pot reaction using an ammonia source and a reducing agent.

Q2: What are the typical yields for the synthesis of this compound?

A2: Yields can vary significantly depending on the chosen route and reaction conditions. The reduction of the oxime intermediate using sodium metal in 1-pentanol has been reported with a yield of 36%.[1] Alternative methods and optimization of reaction parameters are crucial for improving the overall yield.

Q3: How can I purify the final product, and what are the common challenges?

A3: Purification is typically achieved through column chromatography. A common challenge is the separation of the desired product from unreacted starting materials, byproducts, and potential diastereomers (exo and endo isomers). The choice of eluent is critical for successful separation. Additionally, diastereomeric salt resolution using a chiral resolving agent can be employed for the separation of enantiomers if a racemic mixture is obtained.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low Yield in the Synthesis of the 8-Azabicyclo[3.2.1]octane Core

Question: My yield for the initial synthesis of the N-benzyl-nortropinone core using a Robinson-Schöpf type reaction is very low, and I'm observing a significant amount of polymeric material. What could be the cause, and how can I improve the yield?

Probable Cause: The formation of polymeric byproducts is a common side reaction in the Robinson-Schöpf synthesis. This occurs due to the intermolecular condensation of succinaldehyde or its reaction with benzylamine, which competes with the desired intramolecular Mannich reaction.

Solutions:

  • pH Control: The intramolecular Mannich reaction is highly pH-dependent. Maintaining a pH in the range of 4-5 is crucial to ensure the amine is sufficiently nucleophilic while the aldehyde is activated.

  • High Dilution: Performing the reaction under high-dilution conditions favors the intramolecular cyclization over intermolecular polymerization.

  • Slow Addition of Reagents: A slow, controlled addition of the dialdehyde to the solution containing benzylamine and acetonedicarboxylic acid can help maintain a low concentration of reactive intermediates, thereby suppressing polymerization.

Issue 2: Low Yield During the Reduction of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one Oxime

Question: I am getting a low yield of the desired primary amine when reducing the oxime with sodium metal in alcohol. What are the potential side reactions, and what are the alternatives?

Probable Cause: The reduction of oximes with sodium in alcohol can lead to several side reactions, including the formation of secondary amines and aziridines, which can reduce the yield of the primary amine. In some cases, reductive cleavage can occur, leading to products with one less carbon atom.[2]

Solutions:

  • Alternative Reducing Agents: Several alternative reducing agents can provide higher yields and better selectivity for the primary amine. These include:

    • Sodium borohydride with transition metal salts: Combinations such as NaBH₄/CuSO₄ or NaBH₄/ZrCl₄ have been shown to be effective for reducing oximes to primary amines.

    • Catalytic Hydrogenation: Hydrogenation over a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel can be a high-yielding method for oxime reduction.

  • Reaction Conditions Optimization: For the sodium/alcohol reduction, ensure anhydrous conditions and careful control of the reaction temperature. The rate of reaction is dependent on the alcohol used, with primary alcohols reacting faster than secondary alcohols.[3]

Issue 3: Formation of Byproducts in Direct Reductive Amination

Question: When attempting a direct reductive amination of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one, I am observing the formation of the corresponding alcohol and secondary amine byproducts. How can I minimize these?

Probable Cause: In direct reductive amination, the reduction of the starting ketone to the alcohol can compete with the formation of the imine intermediate. Additionally, the primary amine product can react further with the starting ketone to form a secondary amine.

Solutions:

  • Stepwise Procedure: To minimize alcohol formation, a stepwise approach can be adopted. First, form the imine by reacting the ketone with the ammonia source, and then add the reducing agent.

  • Choice of Reducing Agent: Use a reducing agent that is more selective for the imine over the ketone, such as sodium triacetoxyborohydride (NaBH(OAc)₃).

  • Excess Ammonia Source: Using a large excess of the ammonia source can help to drive the equilibrium towards the formation of the desired primary amine and minimize the formation of the secondary amine.

Quantitative Data

Table 1: Comparison of Reducing Agents for the Conversion of Oximes to Primary Amines

Reducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
Sodium metal1-PentanolReflux536[1]
NaBH₄/CuSO₄MethanolRefluxN/AVaries
NaBH₄/ZrCl₄/Al₂O₃Solvent-freeRoom Temp.< 2 minHigh to excellent
H₂/Pd-CMethanol/EthanolRoom Temp.4-8N/A[4]
H₂/Raney NiEthanol/AmmoniaN/AN/AGood[3]
Al/Hg10% H₂O-THFRoom Temp.385[5]

N/A: Data not available in the searched literature.

Experimental Protocols

Protocol 1: Synthesis of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one

This protocol is based on the N-alkylation of nortropinone.

Materials:

  • Nortropinone hydrochloride

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a stirred suspension of nortropinone hydrochloride (1.0 eq) in acetone, add potassium carbonate (2.5 eq).

  • Add benzyl bromide (1.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography to yield 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one.

Protocol 2: Synthesis of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one Oxime

Materials:

  • 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Water

Procedure:

  • Dissolve 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one (1.0 eq) in ethanol.

  • Add a solution of hydroxylamine hydrochloride (2.0 eq) in water.

  • Add sodium bicarbonate (2.0 eq) portion-wise to the mixture.

  • Heat the resulting mixture under reflux for 30 minutes and then stir at room temperature for 24 hours.

  • Add water to the reaction mixture and extract with chloroform.

  • Combine the organic extracts, dry over magnesium sulfate, filter, and evaporate the solvent in vacuo to give the crude oxime.

Protocol 3: Reduction of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one Oxime with Sodium in 1-Pentanol

Materials:

  • 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime

  • Sodium metal

  • 1-Pentanol

  • 6 M HCl

  • 5 M NaOH

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 8-benzyl-8-azabicyclo[3.2.1]octan-3-one oxime (1.0 eq) in 1-pentanol at 120 °C.

  • Add sodium metal (10.0 eq) in batches over 2 hours.

  • Stir and heat the mixture under reflux for 5 hours, then cool to 5 °C.

  • Slowly acidify the reaction mixture with 6 M HCl to an acidic pH.

  • Extract the aqueous phase with 6 M HCl.

  • Gradually alkalize the aqueous layer to pH 10 with 5 M NaOH.

  • Extract the resulting aqueous solution with ethyl acetate.

  • Combine the organic extracts, dry with MgSO₄, filter, and concentrate in vacuum.

  • Purify the crude product by column chromatography (5-10% MeOH/CH₂Cl₂) to afford pure exo-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine.[1]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis of Intermediate cluster_pathways Synthetic Pathways to Amine cluster_oxime Pathway 1: Oximation-Reduction cluster_reductive_amination Pathway 2: Direct Reductive Amination nortropinone Nortropinone ketone 8-Benzyl-8-azabicyclo [3.2.1]octan-3-one nortropinone->ketone N-Benzylation oxime Oxime Intermediate ketone->oxime Oximation amine2 8-Benzyl-8-azabicyclo [3.2.1]octan-3-amine ketone->amine2 Reductive Amination amine1 8-Benzyl-8-azabicyclo [3.2.1]octan-3-amine oxime->amine1 Reduction Troubleshooting_Oxime_Reduction start Low Yield in Oxime Reduction cause1 Side Reactions with Na/Alcohol start->cause1 cause2 Incomplete Reaction start->cause2 solution1 Use Alternative Reducing Agents (e.g., NaBH4/CuSO4, H2/Pd-C) cause1->solution1 solution2 Optimize Reaction Conditions (Anhydrous, Temp. Control) cause2->solution2

References

Troubleshooting low yield in Mannich reaction for tropinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Tropinone Synthesis via Mannich Reaction

This guide provides troubleshooting advice and frequently asked questions for researchers experiencing low yields in the Mannich reaction for tropinone synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the Robinson synthesis of tropinone, and why is it significant? A1: The Robinson synthesis, first reported in 1917, is a classic one-pot reaction for creating tropinone. It is a biomimetic synthesis, meaning it mimics the natural biosynthetic pathways.[1][2] The reaction combines simple, symmetrical reactants—succinaldehyde, methylamine, and acetonedicarboxylic acid (or acetone)—to form the complex bicyclic structure of tropinone in a tandem, "double Mannich" reaction.[1][3] Its elegance and efficiency, with modern yields exceeding 90%, make it a landmark in total synthesis.[1][4]

Q2: What is the fundamental mechanism of the tropinone synthesis? A2: The reaction proceeds through a series of steps in a single pot:

  • Imine Formation: Methylamine reacts with succinaldehyde via nucleophilic addition, followed by dehydration, to form an imine.[2][3]

  • First Ring Closure: An intramolecular addition reaction occurs, forming a five-membered pyrrolidine ring.[3][5]

  • Intermolecular Mannich Reaction: The enolate of acetonedicarboxylic acid attacks the iminium ion of the pyrrolidine derivative.[2][3]

  • Second Ring Closure: A second intramolecular Mannich reaction takes place to form the second ring, creating the bicyclic tropane core.[1][2]

  • Decarboxylation: The two carboxylic acid groups from the acetonedicarboxylic acid are removed upon heating in an acidic solution to yield the final tropinone product.[6]

Q3: Why is acetonedicarboxylic acid preferred over acetone? A3: Acetonedicarboxylic acid serves as a more "activated" synthetic equivalent of acetone.[1] Its carboxyl groups increase the acidity of the central methylene protons, facilitating the formation of the necessary enolate for the Mannich reaction.[7] This significantly lowers the activation energy of the rate-determining step, leading to substantially higher reaction yields compared to using acetone.[7]

Troubleshooting Guide for Low Yield

Problem 1: My reaction yield is significantly lower than the reported 70-90%.

This is a common issue that can often be traced back to reactant quality, pH control, or reaction conditions.

  • Possible Cause 1: Suboptimal pH.

    • Troubleshooting: The reaction is highly pH-dependent. The highest yields are typically achieved at or near physiological pH (~7).[1][7] Operating in highly acidic or basic conditions can inhibit key steps of the tandem reaction. It is recommended to use a buffer system; the original synthesis sometimes employed a calcium salt for this purpose.[1]

    • Recommendation: Prepare a buffered solution (e.g., citrate or phosphate buffer) at the target pH and use it as the reaction solvent. Monitor the pH of the reaction mixture throughout the process.

  • Possible Cause 2: Purity and Stability of Succinaldehyde.

    • Troubleshooting: Succinaldehyde is prone to polymerization, especially during storage or if impurities are present. Using aged or impure succinaldehyde is a primary cause of low yields.

    • Recommendation: Use freshly prepared or distilled succinaldehyde for the reaction. One common method for preparation is the hydrolysis of its stable precursor, succinaldehyde bis(diethyl acetal), under mild acidic conditions just before use.

  • Possible Cause 3: Incorrect Reagent Stoichiometry.

    • Troubleshooting: Although it's a one-pot reaction, the sequence of events matters. The stoichiometry of the three components—succinaldehyde, methylamine, and acetonedicarboxylic acid—must be precise. An excess or deficit of any reactant can lead to the formation of side products.

    • Recommendation: Carefully measure and add each reactant. The reaction involves a 1:1:1 molar ratio of the core reactants.

Problem 2: The final decarboxylation step seems inefficient.

  • Troubleshooting: The removal of the two carboxyl groups to yield tropinone requires heat and acidic conditions. If the solution is not sufficiently acidic or not heated adequately, the intermediate tropinone dicarboxylic acid may remain, reducing the final yield of tropinone.

    • Recommendation: After the initial condensation reaction, ensure the solution is acidified (e.g., with HCl) and heated to reflux until gas evolution (CO2) ceases. Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the disappearance of the dicarboxylic acid intermediate.

Summary of Key Reaction Parameters
ParameterRecommended Value/ConditionRationale for High Yield
pH ~7.0 (Physiological)Optimal for the tandem Mannich reactions. Yields of 70-85% have been reported at this pH.[7]
Enolizable Component Acetonedicarboxylic AcidThe carboxyl groups activate the molecule, lowering the reaction's activation energy and improving yield over acetone.[7]
Succinaldehyde Quality Freshly Prepared/DistilledProne to polymerization, which inhibits the reaction. Fresh reactant is crucial.
Decarboxylation Acidification & HeatRequired to efficiently remove the two carboxyl groups to form the final tropinone product.[6]

Experimental Protocols

Key Experiment: Robinson's Tropinone Synthesis (Buffered Condition)

This protocol is an adaptation based on literature descriptions emphasizing yield optimization.

  • Preparation of Buffered Solution: Prepare a citrate buffer solution and adjust its pH to 7.0.

  • Reaction Setup: In a round-bottom flask equipped with a stirrer, dissolve acetonedicarboxylic acid in the prepared buffer solution and cool the mixture in an ice bath.

  • Addition of Amines: To the cooled solution, slowly add an aqueous solution of methylamine. Maintain the temperature below 10°C.

  • Addition of Aldehyde: Gradually add freshly prepared succinaldehyde to the mixture over an hour, ensuring the temperature remains low.

  • Condensation Reaction: Allow the mixture to stir at room temperature for several hours (e.g., 6-12 hours) to allow the condensation to complete.

  • Acidification and Decarboxylation: Acidify the reaction mixture with concentrated hydrochloric acid (HCl) until the pH is < 2. Heat the solution to reflux (approximately 90-100°C) for several hours until CO2 evolution stops.

  • Workup and Isolation: Cool the reaction mixture, make it strongly alkaline with NaOH, and extract the tropinone product with an organic solvent (e.g., chloroform or ether). Dry the organic extracts, evaporate the solvent, and purify the resulting crude tropinone, typically by vacuum distillation or crystallization.

Visualizations

Troubleshooting Workflow for Low Yield

The following diagram illustrates a logical workflow for diagnosing and addressing low yields in the tropinone synthesis.

TroubleshootingWorkflow start Start: Low Tropinone Yield check_ph 1. Verify Reaction pH Was it maintained at ~7? start->check_ph check_reagents 2. Assess Reactant Quality Was succinaldehyde fresh? check_ph->check_reagents Yes adjust_ph Action: Use a buffer (e.g., citrate) and monitor pH. check_ph->adjust_ph No check_decarboxylation 3. Review Decarboxylation Step Was it sufficiently acidic and heated? check_reagents->check_decarboxylation Yes prepare_reagents Action: Prepare fresh succinaldehyde from its acetal precursor. check_reagents->prepare_reagents No optimize_decarboxylation Action: Ensure pH < 2 with HCl and reflux until CO2 evolution ceases. check_decarboxylation->optimize_decarboxylation No end_bad Yield Still Low (Consider side reactions or stoichiometry) check_decarboxylation->end_bad Yes end_good Yield Improved adjust_ph->end_good prepare_reagents->end_good optimize_decarboxylation->end_good

Caption: Troubleshooting flowchart for low yield in tropinone synthesis.

References

Technical Support Center: Synthesis of 8-Azabicyclo[3.2.1]octane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the critical role of pH control in the synthesis of 8-azabicyclo[3.2.1]octane derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is pH control so critical in the synthesis of the 8-azabicyclo[3.2.1]octane core?

A1: pH control is paramount because it directly influences the reactivity of the intermediates. For instance, in the classical Robinson-Schöpf synthesis of tropinone, the reaction is highly pH-dependent.[1] A specific pH range is necessary to ensure the amine is sufficiently nucleophilic to attack the carbonyl group, while the aldehyde remains protonated for activation. Deviating from the optimal pH can favor intermolecular side reactions, leading to polymerization and significantly lower yields.[1]

Q2: What is the generally accepted optimal pH range for the Robinson-Schöpf reaction?

A2: The intramolecular Mannich reaction, which is the key cyclization step, is favored in a narrow acidic pH range, typically between 4 and 5.[1] However, some variations of the synthesis have shown good yields under physiological conditions, with a broader pH range of 5 to 9.[2] It is crucial to optimize the pH for your specific substrates and conditions.

Q3: What are the consequences of the pH being too low or too high?

A3:

  • Too Low (Acidic): If the pH is too acidic, the primary or secondary amine starting material will be fully protonated to form an ammonium salt. This removes its nucleophilicity, preventing it from participating in the initial reaction with the aldehyde, thereby halting the synthesis.

  • Too High (Basic): If the pH is too basic, it can promote intermolecular condensation of the dialdehyde intermediate (e.g., succinaldehyde).[1] This competing reaction leads to the formation of unwanted dimers and higher-order polymers instead of the desired intramolecular cyclization, resulting in a viscous reaction mixture and low yields of the target bicyclic product.[1]

Q4: What type of buffer should be used to maintain the pH?

A4: It is recommended to use a non-nucleophilic buffer to avoid unwanted side reactions with the carbonyl intermediates. A citrate buffer is a common and effective choice for maintaining the pH in the optimal 4-5 range for the Robinson-Schöpf synthesis.[1]

Troubleshooting Guides

Problem 1: My yield of tropinone from the Robinson-Schöpf synthesis is very low, and I'm getting a lot of a viscous, polymeric substance.

  • Likely Cause: The pH of your reaction is likely outside the optimal 4-5 range, favoring the intermolecular condensation of the succinaldehyde intermediate over the desired intramolecular Mannich reaction.[1]

  • Troubleshooting Steps:

    • Verify and Calibrate pH Measurement: Ensure your pH meter is accurately calibrated before starting the reaction.

    • Use a Buffer: Prepare a citrate buffer to maintain the pH strictly between 4 and 5 throughout the reaction.[1]

    • Implement High-Dilution: Running the reaction under high-dilution conditions can favor the intramolecular cyclization. This is known as the Ruggli-Ziegler dilution principle.[1]

    • Control Reagent Addition: Add the starting materials, particularly the dialdehyde, slowly and in a controlled manner. This keeps the concentration of reactive intermediates low, further suppressing polymerization.[1]

Problem 2: I am having difficulty with the work-up and extraction of my 8-azabicyclo[3.2.1]octane product.

  • Likely Cause: The product's solubility is highly dependent on its protonation state, which is controlled by the pH of the aqueous solution. As a bicyclic amine, the product can exist as a water-soluble salt at low pH or as a free base, more soluble in organic solvents, at higher pH.

  • Troubleshooting Steps:

    • pH Adjustment for Extraction: To extract the product into an organic solvent (e.g., toluene, diethyl ether), you must first basify the aqueous layer to deprotonate the nitrogen atom. The exact pH will depend on the pKa of your specific derivative, but adjusting to a pH above 9 is a common starting point.

    • pH Adjustment for Purification: Conversely, if you need to remove non-basic organic impurities, you can acidify the organic layer with dilute acid. This will protonate your product, causing it to move into the aqueous phase while impurities remain in the organic solvent. Patent literature shows extractions and washes being performed at controlled pH values like 5.2, 5.6, or 6 to separate components.[3]

Problem 3: The reductive amination step to introduce a substituent is giving poor yield or low stereoselectivity.

  • Likely Cause: The pH for reductive amination is a delicate balance. It must be low enough to promote iminium ion formation but not so low as to fully protonate the amine. The pH can also influence the stereochemical outcome of the reduction.

  • Troubleshooting Steps:

    • Optimize Reaction pH: The optimal pH for reductive aminations is often between 6 and 8. It is advisable to screen a range of pH values within this window to find the best conditions for your specific substrate and amine.

    • Select Appropriate Reducing Agent: The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH3CN) is effective at mildly acidic pH, while sodium triacetoxyborohydride (NaBH(OAc)3) is often used in less polar solvents and does not require strict pH control, as the reaction itself generates acetic acid.

    • Monitor Imine/Iminium Formation: Use TLC or LCMS to monitor the initial formation of the imine/iminium intermediate before adding the reducing agent to ensure the first step of the reaction is proceeding as expected.

Data Presentation

Table 1: Effect of pH on Robinson-Schöpf Tropinone Synthesis Yield

pH RangeExpected YieldKey ObservationsReference
< 3< 5%Amine starting material is fully protonated and non-nucleophilic.[1]
4 - 5High (up to 90%)Optimal range for intramolecular Mannich reaction; minimizes side reactions.[1]
5 - 9Moderate to HighGood yields achievable under "physiological conditions," as improved by Schöpf.[2]
> 10LowSignificant formation of polymeric byproducts from intermolecular condensation.[1]

Table 2: Hypothetical pH Screening for Reductive Amination (Illustrative data for the synthesis of an exo-amino-8-azabicyclo[3.2.1]octane derivative)

pHReducing AgentConversion (%)Diastereomeric Ratio (exo:endo)
5.0NaBH3CN45%70:30
6.5NaBH3CN92%85:15
8.0NaBH3CN88%80:20
N/ANaBH(OAc)395%90:10

Experimental Protocols

Protocol: pH-Controlled Synthesis of Tropinone via Robinson-Schöpf Reaction

This protocol is based on the classical method where pH control is essential for good yields.

Materials:

  • Methylamine hydrochloride

  • Succinaldehyde (often generated in situ from its bis(diethyl acetal))

  • Acetonedicarboxylic acid

  • Citrate Buffer (0.2 M, pH 4.5)

  • Sodium Hydroxide (2 M)

  • Hydrochloric Acid (2 M)

  • Toluene or Diethyl Ether

  • Anhydrous Magnesium Sulfate

Procedure:

  • Buffer Preparation: Prepare a 0.2 M citrate buffer and carefully adjust its pH to 4.5 using 2 M NaOH or 2 M HCl.

  • Reaction Setup: In a large round-bottom flask equipped with a magnetic stirrer and addition funnels, dissolve the acetonedicarboxylic acid and methylamine hydrochloride in the pH 4.5 citrate buffer. Cool the solution to 0-5 °C in an ice bath.

  • Slow Addition of Aldehyde: Add a solution of succinaldehyde to the flask dropwise over a period of 2-4 hours while maintaining the temperature below 10 °C. The slow addition is crucial to prevent polymerization.[1]

  • pH Monitoring: Monitor the pH of the reaction mixture every 30 minutes and adjust as necessary with dilute HCl or NaOH to maintain it within the 4.4-4.6 range.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC or LCMS.

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath and basify to pH > 11 by slowly adding 2 M NaOH. This converts the tropinone hydrochloride salt to its free base.

  • Extraction: Extract the aqueous mixture three times with toluene or diethyl ether. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude tropinone.

  • Purification: The crude product can be further purified by vacuum distillation or crystallization if necessary.

Mandatory Visualizations

G cluster_0 start Low Yield or Polymer Formation q1 Is pH strictly maintained at 4-5? start->q1 s1 Adjust pH using citrate buffer. Re-run experiment. q1->s1 No q2 Is reaction run under high-dilution conditions? q1->q2 Yes s1->q1 s2 Increase solvent volume. Re-run experiment. q2->s2 No q3 Was dialdehyde added slowly? q2->q3 Yes s2->q2 s3 Use an addition funnel for slow, controlled addition. Re-run experiment. q3->s3 No end Problem Solved q3->end Yes s3->q3

Caption: Troubleshooting workflow for low yield in Robinson-Schöpf synthesis.

G reagents Succinaldehyde + Methylamine + Acetonedicarboxylic Acid imine Imine/Enamine Formation reagents->imine cyclization Intramolecular Mannich Reaction (Cyclization) imine->cyclization side_reaction Intermolecular Polymerization imine->side_reaction Incorrect pH (Too High) bicyclic_intermediate Bicyclic Intermediate cyclization->bicyclic_intermediate decarboxylation Double Decarboxylation bicyclic_intermediate->decarboxylation tropinone Tropinone (Final Product) decarboxylation->tropinone

Caption: Simplified reaction pathway for the Robinson-Schöpf synthesis.

References

Technical Support Center: Diastereoselectivity in Intramolecular Mannich Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diastereoselectivity issues in intramolecular Mannich cyclization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions for desired stereochemical outcomes.

Frequently Asked Questions (FAQs)

Q1: My intramolecular Mannich cyclization is resulting in a low diastereomeric ratio (d.r.). What are the primary factors I should investigate?

A low diastereomeric ratio is a common issue and can often be attributed to several key experimental parameters. The primary factors to investigate are:

  • Reaction Temperature: Temperature can have a significant impact on the energy difference between the transition states leading to the different diastereomers.

  • Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the transition state, thereby affecting the diastereoselectivity.

  • Catalyst/Promoter: The choice of catalyst (e.g., organocatalyst, Lewis acid) is crucial in dictating the facial selectivity of the cyclization.

  • Substrate Structure: The steric and electronic properties of the substituents on the substrate can favor the formation of one diastereomer over another.

  • Concentration: In some cases, the concentration of the reactants can influence the reaction pathway and, consequently, the stereochemical outcome.

Q2: I am observing the formation of an unexpected diastereomer as the major product. What could be the cause?

The formation of an unexpected major diastereomer can be due to a few factors:

  • Thermodynamic vs. Kinetic Control: Your reaction conditions might be favoring the thermodynamically more stable product, which may not be the kinetically favored one. Higher temperatures often lead to thermodynamic control.

  • Catalyst Control vs. Substrate Control: The inherent stereochemical bias of your substrate might be overriding the directing effect of the catalyst, or vice-versa.

  • Reaction Mechanism: An alternative reaction pathway or transition state geometry that you had not considered might be operative under your specific conditions.

Q3: Can I improve the diastereoselectivity of my reaction by changing the starting material?

Yes, modifying the substrate is a valid strategy. Consider the following modifications:

  • Steric Bulk: Increasing the steric bulk of a substituent near one of the newly forming stereocenters can create a stronger facial bias, directing the cyclization to form a single diastereomer.

  • Protecting Groups: The choice of protecting groups on heteroatoms (e.g., nitrogen) can influence the transition state geometry and, therefore, the diastereoselectivity.

  • Conformational Rigidity: Introducing elements that restrict the conformational flexibility of the acyclic precursor can pre-organize the molecule for a more selective cyclization.

Troubleshooting Guides

Issue 1: Low Diastereomeric Ratio (e.g., close to 1:1)

A low diastereomeric ratio indicates that the transition states leading to both diastereomers are of similar energy. The following steps can be taken to improve the selectivity.

Troubleshooting Workflow:

G start Low d.r. Observed temp Optimize Temperature start->temp solvent Screen Solvents temp->solvent No Improvement end Improved d.r. temp->end Success catalyst Screen Catalysts/ Additives solvent->catalyst No Improvement solvent->end Success substrate Modify Substrate catalyst->substrate No Improvement catalyst->end Success crystal Attempt Crystallization- Induced Diastereoconvergence substrate->crystal Still Low d.r. substrate->end Success crystal->end Success G cluster_0 Acyclic Precursor cluster_1 Transition States cluster_2 Products precursor Iminium Ion Intermediate ts1 TS-1 (Chair-like) R group equatorial precursor->ts1 Lower Energy ts2 TS-2 (Chair-like) R group axial precursor->ts2 Higher Energy p1 cis-Product (Major) ts1->p1 p2 trans-Product (Minor) ts2->p2 G start Poor Diastereoselectivity temp Is the reaction temperature optimized? start->temp solvent Has a solvent screen been performed? temp->solvent Yes temp_no Optimize Temperature (Protocol 2) temp->temp_no temp->temp_no No catalyst Have different catalysts/ additives been tested? solvent->catalyst Yes solvent_no Perform Solvent Screen (Protocol 1) solvent->solvent_no solvent->solvent_no No substrate Can the substrate be modified? catalyst->substrate Yes catalyst_no Screen Catalysts/ Additives catalyst->catalyst_no catalyst->catalyst_no No end Consult further literature or consider alternative synthetic routes substrate->end No substrate_yes Modify Substrate (e.g., protecting groups, steric bulk) substrate->substrate_yes substrate->substrate_yes Yes temp_no->solvent solvent_no->catalyst catalyst_no->substrate substrate_yes->end

Validation & Comparative

A Comparative Analysis of 8-azabicyclo[3.2.1]octane Derivatives and GBR 12909 as Dopamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of a promising class of dopamine transporter (DAT) inhibitors, the 8-azabicyclo[3.2.1]octane derivatives, and the well-established research tool, GBR 12909. The objective is to furnish researchers with the necessary data and methodologies to evaluate the potential of these compounds in the development of novel therapeutics for conditions such as cocaine addiction and other dopamine-related disorders.

Introduction

The dopamine transporter is a critical regulator of dopaminergic neurotransmission and a primary target for psychostimulants like cocaine. The development of potent and selective DAT inhibitors is a key strategy in addiction medicine. GBR 12909, a diarylpiperazine derivative, has long served as a benchmark for selective DAT inhibition.[1] Recently, a series of 8-azabicyclo[3.2.1]octane derivatives has emerged, demonstrating a transporter affinity profile reminiscent of GBR 12909, with some compounds exhibiting enhanced selectivity for the DAT over other monoamine transporters.[2][3][4] This guide presents a side-by-side comparison of their pharmacological profiles, supported by experimental data and detailed protocols.

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities (Kᵢ) and selectivity ratios for representative 8-azabicyclo[3.2.1]octane derivatives in comparison to GBR 12909. Lower Kᵢ values indicate higher binding affinity.

Table 1: Binding Affinities (Kᵢ, nM) at Monoamine Transporters

CompoundDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)Reference
GBR 12909 1.0 - 5.0>100>100[1][5]
Derivative 22e (8-cyclopropylmethyl) 4.04240>10000[4]
Derivative 22g (8-(4-chlorobenzyl)) 3.96555298[4]
Unsubstituted Analogue 7b 98--[6]
3α-analogue 15b 5240-[7]

Note: '-' indicates data not available in the cited source.

Table 2: Selectivity Ratios for Monoamine Transporters

CompoundSERT/DAT SelectivityNET/DAT SelectivityReference
GBR 12909 >100>100[1]
Derivative 22e (8-cyclopropylmethyl) 1060>2500[4]
Derivative 22g (8-(4-chlorobenzyl)) 1681358[4]
3α-analogue 15b 48-[7]

Signaling Pathway and Mechanism of Action

Both GBR 12909 and the 8-azabicyclo[3.2.1]octane derivatives exert their effects by inhibiting the reuptake of dopamine from the synaptic cleft.[8] The dopamine transporter is a symporter that cotransports dopamine with two sodium ions (Na⁺) and one chloride ion (Cl⁻) into the presynaptic neuron.[9] By binding to the transporter, these inhibitors block the translocation of dopamine, leading to an increase in its extracellular concentration and prolonged stimulation of postsynaptic dopamine receptors.

DAT_Mechanism cluster_extracellular Extracellular Space cluster_membrane Presynaptic Membrane cluster_intracellular Intracellular Space cluster_inhibitor Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Binds Na_ion 2Na⁺ Na_ion->DAT Cl_ion Cl⁻ Cl_ion->DAT Dopamine_in Dopamine DAT->Dopamine_in Translocation Inhibitor DAT Inhibitor (e.g., GBR 12909) Inhibitor->DAT Blocks

Dopamine Transporter Inhibition Pathway.

Experimental Protocols

Radioligand Binding Assay

This protocol is adapted from methodologies used to determine the binding affinity of compounds for the dopamine transporter using [³H]WIN 35,428.[2]

1. Membrane Preparation:

  • Homogenize rat striatal tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

  • Resuspend the resulting pellet in fresh buffer and repeat the centrifugation.

  • Resuspend the final pellet in assay buffer and determine the protein concentration.

2. Binding Assay:

  • In a 96-well plate, combine the membrane preparation (50-100 µg protein), [³H]WIN 35,428 (final concentration ~1-2 nM), and varying concentrations of the test compound or vehicle.

  • For non-specific binding, add a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909).

  • Incubate at room temperature for 60-120 minutes.

3. Filtration and Quantification:

  • Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B) pre-soaked in polyethylenimine (PEI).

  • Wash the filters three times with ice-cold wash buffer.

  • Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) by non-linear regression.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Radioligand_Binding_Workflow start Start prep Membrane Preparation (Rat Striatum) start->prep assay Binding Assay Incubation (Membranes, [³H]WIN 35,428, Test Compound) prep->assay filtration Rapid Filtration (Separate bound from free radioligand) assay->filtration quantify Scintillation Counting (Measure radioactivity) filtration->quantify analysis Data Analysis (Calculate IC₅₀ and Kᵢ) quantify->analysis end End analysis->end Dopamine_Uptake_Workflow start Start prep Synaptosome Preparation (Brain Tissue) start->prep preincubation Pre-incubation (Synaptosomes + Test Compound) prep->preincubation uptake Initiate Uptake (Add [³H]Dopamine) preincubation->uptake incubation Incubation at 37°C uptake->incubation termination Terminate Uptake (Rapid Filtration) incubation->termination measurement Radioactivity Measurement termination->measurement analysis Data Analysis (Calculate IC₅₀) measurement->analysis end End analysis->end

References

A Comparative Guide to the Validation of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine as a Dopamine Transporter Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 8-azabicyclo[3.2.1]octane, or tropane, scaffold is a foundational structure in the development of potent ligands for the dopamine transporter (DAT).[1] Its rigid conformation allows for precise orientation of functional groups that interact with the transporter's binding sites. This guide provides a comparative framework for validating novel tropane derivatives, specifically 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine, as DAT ligands. While specific binding data for this exact compound is not extensively published, we can infer its potential by examining structurally related analogs and outline the standard experimental procedures for its characterization.

Structure-activity relationship (SAR) studies on this class of compounds reveal that substitutions at the 8-position significantly influence binding affinity and selectivity for monoamine transporters.[2][3][4][5] For instance, the addition of a benzyl or a substituted benzyl group at this position has been shown to yield compounds with high affinity and selectivity for the DAT.[2][5]

Comparative Performance Data

To contextualize the potential of this compound, the following table compares binding affinities for several key 8-substituted-8-azabicyclo[3.2.1]octane analogs against the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. The data highlights the high DAT affinity and selectivity achieved with specific N-substitutions.

Compound/Analog NameKey Structural FeatureDAT Kᵢ (nM)SERT/DAT SelectivityNET/DAT Selectivity
This compound N-Benzyl SubstituentData Not AvailableData Not AvailableData Not Available
8-(4-chlorobenzyl) Derivative (22g) N-(4-chlorobenzyl)3.9[2][3][4][5]>260[2][4]>1358[2][3][4][5]
8-cyclopropylmethyl Derivative (22e) N-cyclopropylmethyl4.0[2][3][4][5]>1060[2][3][4][5]>125[2][4]
Cocaine N-Methyl, 2β-carbomethoxy~150-250~1-3~1-2
GBR 12909 N-diphenylmethoxyethyl (piperazine)~1-5>1000>100

Note: Kᵢ is the inhibition constant, a measure of binding affinity; lower values indicate higher affinity. Selectivity ratios are calculated as (Kᵢ for SERT or NET) / (Kᵢ for DAT); higher values indicate greater selectivity for DAT.

Mandatory Visualizations

Dopamine Reuptake and Ligand Inhibition

The primary mechanism of action for tropane-based DAT ligands is the competitive inhibition of dopamine reuptake from the synaptic cleft. This blockage leads to an increase in the extracellular concentration of dopamine, thereby potentiating dopaminergic signaling.

cluster_pre Presynaptic Neuron cluster_cleft Synaptic Cleft cluster_post Postsynaptic Neuron DA_Vesicle Dopamine Vesicles DA_cleft Dopamine DA_Vesicle->DA_cleft Release DA_free_pre Dopamine DAT Dopamine Transporter (DAT) DAT->DA_free_pre DA_cleft->DAT Reuptake DA_Receptor Dopamine Receptor DA_cleft->DA_Receptor Binding Signal Signal Transduction DA_Receptor->Signal Ligand DAT Ligand (e.g., 8-Benzyl-8- azabicyclo[3.2.1]octan-3-amine) Ligand->DAT Inhibition

Caption: Dopamine signaling pathway and DAT inhibition mechanism.

Experimental Validation Workflow

The validation of a novel compound as a DAT ligand follows a standardized workflow, from tissue preparation to quantitative data analysis. A competitive radioligand binding assay is the gold-standard method for determining binding affinity.

cluster_workflow Experimental Workflow A 1. Tissue Preparation (e.g., Rat Striatum) B 2. Homogenization & Centrifugation A->B C 3. Crude Membrane Isolation B->C D 4. Binding Assay Incubation (+ Radioligand + Test Compound) C->D E 5. Separation (Rapid Filtration) D->E F 6. Detection (Scintillation Counting) E->F G 7. Data Analysis F->G H IC₅₀ and Kᵢ Determination G->H

Caption: Workflow for a competitive DAT radioligand binding assay.

Experimental Protocols

A detailed protocol for a competitive radioligand binding assay is provided below, adapted from established methodologies for characterizing DAT ligands.[6][7][8]

Objective:

To determine the binding affinity (Kᵢ) of this compound for the dopamine transporter by measuring its ability to compete with a known high-affinity radioligand, such as [³H]WIN 35,428.

Materials and Reagents:
  • Tissue Source: Rat striata (a brain region with high DAT density).

  • Buffers:

    • Homogenization Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

    • Assay Buffer: Same as homogenization buffer.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [³H]WIN 35,428 (or another suitable DAT-selective radioligand).

  • Non-specific Agent: A high concentration of a known DAT inhibitor (e.g., 10 µM cocaine or 1 µM unlabeled WIN 35,428) to determine non-specific binding.[6]

  • Test Compound: this compound, prepared in serial dilutions.

  • Equipment: Potter-Elvehjem homogenizer, refrigerated centrifuge, 96-well plates, cell harvester with glass fiber filters, scintillation counter, and scintillation cocktail.

Tissue Membrane Preparation:
  • Dissect rat striata on ice and place them in ice-cold homogenization buffer.[6]

  • Homogenize the tissue using a Potter-Elvehjem homogenizer.[6]

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[6]

  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.[6]

  • Resuspend the pellet in fresh, ice-cold homogenization buffer and repeat the centrifugation step to wash the membranes.[6]

  • Resuspend the final pellet in a known volume of assay buffer.

  • Determine the protein concentration using a standard method (e.g., BCA protein assay). Store aliquots at -80°C until use.[6]

Competitive Binding Assay Procedure:
  • In a 96-well plate, set up triplicate wells for each condition: Total Binding, Non-specific Binding, and various concentrations of the test compound.[6]

  • Total Binding Wells: Add 50 µL of radioligand ([³H]WIN 35,428 at a concentration near its Kₔ), 50 µL of assay buffer, and 100 µL of the membrane preparation.

  • Non-specific Binding Wells: Add 50 µL of radioligand, 50 µL of the non-specific agent (e.g., 10 µM cocaine), and 100 µL of the membrane preparation.[6]

  • Test Compound Wells: Add 50 µL of radioligand, 50 µL of the test compound at various concentrations, and 100 µL of the membrane preparation.

  • Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for 60-120 minutes to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters three times with 3 mL of ice-cold wash buffer to remove any unbound radioactivity.[6]

  • Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.[6]

Data Analysis:
  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).[6]

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC₅₀: Use non-linear regression analysis (e.g., sigmoidal dose-response curve in GraphPad Prism) to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[6]

  • Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:[6]

    Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

    Where:

    • [L] is the concentration of the radioligand used.

    • Kₔ is the dissociation constant of the radioligand for the DAT.

References

Comparative Study of 8-Azabicyclo[3.2.1]octane Analogs in Dopamine Uptake Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 8-azabicyclo[3.2.1]octane, or tropane, scaffold is a core structure in many potent dopamine transporter (DAT) inhibitors. Its rigid conformation allows for precise orientation of substituents to interact with the DAT, making it a valuable pharmacophore in the development of therapeutics for conditions such as cocaine addiction and Parkinson's disease.[1][2] This guide provides a comparative analysis of various 8-azabicyclo[3.2.1]octane analogs, focusing on their in vitro potency and selectivity for the dopamine transporter over other monoamine transporters.

Performance Comparison of Analogs

The following table summarizes the binding affinities (Ki, nM) and, where available, the 50% inhibitory concentrations (IC50, nM) for dopamine uptake for a selection of 8-azabicyclo[3.2.1]octane analogs. The data is compiled from various studies to facilitate a direct comparison of their potency and selectivity for the dopamine transporter (DAT) versus the serotonin (SERT) and norepinephrine (NET) transporters.

Compound IDStructure/SubstitutionDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)DAT IC₅₀ (nM)SERT/DAT SelectivityNET/DAT SelectivityReference
Cocaine 2β-Carbomethoxy-3β-benzoyloxy159-----[3]
WIN 35,428 2β-Carbomethoxy-3β-(4-fluorophenyl)------[4]
AHN 1-055 3α-(4',4"-difluorodiphenylmethoxy)tropane11.8>690>480024>58.5>406.8[5]
7a 3α-(diphenylmethoxy)tropane------[5]
7c 4',4"-difluoro 3α-(diphenylmethoxy)tropane11.8>690>480024-4456--[5]
22e 8-cyclopropylmethyl-3-[2-(diarylmethoxyethylidenyl)]4.04240--1060-[6][7]
22g 8-(4-chlorobenzyl)-3-[2-(diarylmethoxyethylidenyl)]3.9-5296--1358[6][7]
15b 3α-di(4-fluorophenyl)methoxymethyl-8-(3-phenylpropyl)5---48 (SERT/DAT)-[8]
RTI-113 3β-(4-chlorophenyl)-2β-carbomethoxyphenylPotent DRI---Selective for DAT-[9][10]
8a 8α-phenyl-3-azabicyclo[3.2.1]octane234-----[3]
14 8β-phenyl-3-azabicyclo[3.2.1]octane785-----[3]

Key Structure-Activity Relationship Insights:

  • Substitution at the 3-position: The nature and stereochemistry of the substituent at the 3-position of the tropane ring are critical for DAT affinity and selectivity. Large, lipophilic groups, such as the diphenylmethoxy moiety, generally confer high potency.[5][11][12]

  • N-Substitution (8-position): Modifications at the 8-position nitrogen can significantly impact selectivity. For instance, the 8-cyclopropylmethyl group in compound 22e imparts high SERT/DAT selectivity, while the 8-(4-chlorobenzyl) group in 22g leads to high NET/DAT selectivity.[6][7][13]

  • Stereochemistry: The stereochemical orientation of substituents is crucial. For many analogs, the 3α-stereoisomers show higher potency at the DAT compared to their 3β counterparts.[8]

Experimental Protocols

A representative experimental protocol for determining the in vitro inhibition of dopamine uptake is provided below. This is a generalized procedure based on common practices cited in the literature.[5][7]

[³H]Dopamine Uptake Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC₅₀) of test compounds on the uptake of radiolabeled dopamine into rat striatal synaptosomes.

Materials:

  • Freshly dissected rat striatal tissue

  • Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

  • Krebs-Ringer-HEPES buffer (125 mM NaCl, 5 mM KCl, 1.2 mM MgSO₄, 1.2 mM CaCl₂, 1.5 mM KH₂PO₄, 25 mM HEPES, 10 mM glucose, pH 7.4)

  • [³H]Dopamine

  • Test compounds (8-azabicyclo[3.2.1]octane analogs) at various concentrations

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Homogenizer

  • Centrifuge

Procedure:

  • Synaptosome Preparation:

    • Dissect rat striata on ice and homogenize in ice-cold sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet (P2, synaptosomal fraction) in Krebs-Ringer-HEPES buffer.

  • Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal preparation with various concentrations of the test compound or vehicle for 10-15 minutes at 37°C.

    • Initiate dopamine uptake by adding a fixed concentration of [³H]dopamine (e.g., 10 nM).

    • Incubate for a short period (e.g., 5 minutes) at 37°C.

    • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

    • Non-specific uptake is determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine or nomifensine) or by conducting the assay at 0-4°C.

  • Quantification and Data Analysis:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of inhibition of specific [³H]dopamine uptake against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

Visualizing Experimental and Logical Workflows

Drug Discovery Workflow for DAT Inhibitors

The following diagram illustrates a typical workflow for the discovery and preclinical development of novel dopamine transporter inhibitors based on the 8-azabicyclo[3.2.1]octane scaffold.

DrugDiscoveryWorkflow cluster_0 Discovery Phase cluster_1 Lead Optimization cluster_2 Preclinical Evaluation CompoundLibrary Compound Library (8-azabicyclo[3.2.1]octane analogs) PrimaryScreening Primary Screening ([³H]WIN 35,428 Binding Assay) CompoundLibrary->PrimaryScreening HitIdentification Hit Identification (High Affinity Binders) PrimaryScreening->HitIdentification SAR_Studies Structure-Activity Relationship (SAR) Studies HitIdentification->SAR_Studies SecondaryScreening Secondary Screening (Dopamine Uptake Assay) SAR_Studies->SecondaryScreening SelectivityAssays Selectivity Assays (SERT & NET Binding) SecondaryScreening->SelectivityAssays LeadSelection Lead Compound Selection SelectivityAssays->LeadSelection InVivoStudies In Vivo Studies (e.g., Microdialysis, Behavioral Models) LeadSelection->InVivoStudies ADMET_Tox ADMET & Toxicology InVivoStudies->ADMET_Tox CandidateSelection Clinical Candidate Selection ADMET_Tox->CandidateSelection

Drug discovery workflow for DAT inhibitors.
Mechanism of Dopamine Reuptake Inhibition

The diagram below depicts the signaling pathway of dopamine at a synapse and illustrates how 8-azabicyclo[3.2.1]octane analogs inhibit the reuptake process.

DopamineReuptake cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DopamineVesicle Dopamine Vesicles DAT Dopamine Transporter (DAT) Dopamine Dopamine DopamineVesicle->Dopamine Release Dopamine->DAT Reuptake DopamineReceptor Dopamine Receptors Dopamine->DopamineReceptor Binding Inhibitor 8-Azabicyclo[3.2.1]octane Analog Inhibitor->DAT Blockade

Inhibition of dopamine reuptake by an 8-azabicyclo[3.2.1]octane analog.

References

Efficacy of 8-Azabicyclo[3.2.1]octane Derivatives in Monoamine Transporter Modulation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comparative analysis of the efficacy of 8-azabicyclo[3.2.1]octane derivatives as modulators of monoamine transporters—specifically the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The performance of these derivatives is benchmarked against established standard modulators, providing researchers, scientists, and drug development professionals with objective, data-driven insights into their potential as therapeutic agents.

Data Presentation: Quantitative Efficacy Comparison

The binding affinities (Ki, in nM) of various 8-azabicyclo[3.2.1]octane derivatives and standard modulators for DAT, SERT, and NET are summarized in the table below. Lower Ki values indicate higher binding affinity.

CompoundTargetKi (nM)
8-Azabicyclo[3.2.1]octane Derivatives
8-cyclopropylmethyl-3-[2-(di(4-fluorophenyl)methoxy)ethylidene]DAT4.0
SERT4240
NET2500
8-(4-chlorobenzyl)-3-[2-(di(4-fluorophenyl)methoxy)ethylidene]DAT3.9
SERT>10000
NET5300
3-[2-(bis(4-fluorophenyl)methoxy)ethylidene]-8-methyl-8-azabicyclo[3.2.1]octaneDAT8.0
Standard Modulators
GBR 12909DAT1.0
SERT>100
NET>100
CocaineDAT230
SERT740
NET480
MethylphenidateDAT190
SERT55000
NET38

Experimental Protocols

The binding affinities presented in this guide were determined using a standardized in vitro radioligand binding assay. The following protocol outlines the key steps of this methodology.

Radioligand Binding Assay for DAT, SERT, and NET

Objective: To determine the binding affinity (Ki) of test compounds for the dopamine, serotonin, and norepinephrine transporters.

Materials:

  • HEK293 cells stably expressing human DAT, SERT, or NET.

  • Radioligands: [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, and [³H]nisoxetine for NET.

  • Test compounds: 8-azabicyclo[3.2.1]octane derivatives and standard modulators.

  • Non-specific binding control: A high concentration of a known ligand for each transporter (e.g., GBR 12909 for DAT).

  • Assay buffer (e.g., Krebs-HEPES buffer).

  • 96-well microplates.

  • Filtration apparatus with glass fiber filters.

  • Scintillation counter and scintillation cocktail.

Procedure:

  • Cell Membrane Preparation:

    • Culture HEK293 cells expressing the target transporter to near confluency.

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it to a final protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation to each well.

    • Add increasing concentrations of the test compound.

    • For determining non-specific binding, add a high concentration of the respective non-specific control ligand.

    • Add a fixed concentration of the appropriate radioligand to all wells.

    • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specified time to allow binding to reach equilibrium.

  • Filtration and Washing:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the resulting competition curve.

    • Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Monoamine Transporter Reuptake Mechanism

The following diagram illustrates the general mechanism of monoamine reuptake by presynaptic transporters, a process inhibited by the 8-azabicyclo[3.2.1]octane derivatives and standard modulators discussed.

Monoamine_Reuptake Vesicle Synaptic Vesicle (Monoamines) Monoamine Monoamines (Dopamine, Serotonin, Norepinephrine) Vesicle->Monoamine Transporter Monoamine Transporter (DAT, SERT, NET) Cytosol Cytosol Monoamine->Transporter Receptor Postsynaptic Receptor Monoamine->Receptor Binding cluster_2 cluster_2 Receptor->cluster_2

Caption: Monoamine neurotransmitter release, binding, and reuptake at the synapse.

Experimental Workflow for Radioligand Binding Assay

The logical flow of the radioligand binding assay is depicted in the diagram below.

Radioligand_Binding_Workflow start Start prep Prepare Cell Membranes Expressing Transporter start->prep plate Plate Membranes prep->plate add_compounds Add Test Compounds & Radioligand plate->add_compounds incubate Incubate to Equilibrium add_compounds->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Analyze Data (IC50 -> Ki) count->analyze end End analyze->end

Caption: Step-by-step workflow of a competitive radioligand binding assay.

A Comparative Analysis of the Cross-Reactivity Profile of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine and Related Tropane Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine, a synthetic compound belonging to the tropane alkaloid class.[1][2] Tropane alkaloids are characterized by their core 8-azabicyclo[3.2.1]octane structure and are known for significant pharmacological activity, often targeting the central nervous system.[1][2] The cross-reactivity of such compounds is primarily determined by their binding affinities at various neurotransmitter transporters.

For psychoactive tropane derivatives, including analogs of cocaine, the principal targets for assessing binding and cross-reactivity are the monoamine transporters (MATs): the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[3][4] The affinity of a compound for these three transporters defines its pharmacological profile and potential therapeutic or psychoactive effects.[4][5] The interaction is typically one of inhibition, where the compound blocks the reuptake of neurotransmitters from the synaptic cleft, increasing their extracellular concentration.[6]

Comparative Binding Affinity Data

The structure-activity relationship (SAR) of tropane analogs reveals that substitutions on the bicyclic ring system significantly influence binding affinity and selectivity at the monoamine transporters. The 8-position, where a benzyl group is located in the titular compound, is critical in modulating this activity.

The following table summarizes the binding affinities (Kᵢ, nM) for a series of 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives, which demonstrates how modifications at the 8-position alter the interaction with DAT, SERT, and NET. This provides a framework for understanding the likely cross-reactivity profile of this compound.

Compound ID8-SubstituentDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)SERT/DAT SelectivityNET/DAT Selectivity
22a -H13.91020254073183
22d -Propyl12.324304480198364
22e -Cyclopropylmethyl4.04240459010601148
22g -4-Chlorobenzyl3.9363052909311358
Cocaine (Reference)2673105401.162.02
GBR 12909 (Reference)1.2310029258324
Data adapted from a study on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives to illustrate the impact of the 8-position substitution on transporter affinity. Source: Carroll, F. I., et al. (2012). Further Structure-Activity Relationship Studies... at Monoamine Transporters.[7]

From these data, it is evident that bulky and specific substitutions at the 8-position, such as a 4-chlorobenzyl group (structurally related to the benzyl group of the target compound), can confer high potency and selectivity for the dopamine transporter (DAT) over SERT and NET.[7]

Experimental Protocols

The gold standard for determining the binding affinity and cross-reactivity of compounds at monoamine transporters is the in vitro radioligand binding assay.[5][8]

Protocol: Competitive Radioligand Binding Assay for Monoamine Transporters

This protocol outlines the methodology for determining the binding affinity (Kᵢ) of a test compound, such as this compound, for the human dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

1. Materials and Reagents

  • Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the respective human transporter (hDAT, hSERT, or hNET).[8]

  • Membrane Preparation: Homogenized cell membranes from the aforementioned cell lines.

  • Radioligands:

    • For DAT: [³H]-WIN 35,428 (also known as CFT).[5][8]

    • For SERT: [³H]-Citalopram.[8]

    • For NET: [³H]-Nisoxetine.[8]

  • Assay Buffer: e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4.[9]

  • Wash Buffer: Ice-cold assay buffer.

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

  • Non-specific Binding Control: A high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT).

  • Equipment: 96-well plates, cell harvester, glass fiber filters (e.g., GF/C, presoaked in polyethyleneimine), scintillation counter, and scintillation cocktail.[9]

2. Membrane Preparation

  • Culture HEK293 cells expressing the target transporter to confluence.

  • Harvest and homogenize the cells in a cold lysis buffer.

  • Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the membranes.[9]

  • Wash the pellet by resuspending in fresh buffer and re-centrifuging.

  • Resuspend the final pellet in an appropriate assay buffer, determine protein concentration (e.g., via BCA assay), and store at -80 °C.[9]

3. Assay Procedure

  • The assay is performed in 96-well plates with a final volume of 250 µL per well.[9]

  • To each well, add the following in order:

    • 150 µL of the prepared cell membrane suspension (containing 5-120 µg of protein).[9]

    • 50 µL of the test compound at various concentrations (typically 8-10 concentrations for a full curve).

    • 50 µL of the specific radioligand at a concentration near its Kₔ value.[9]

  • For total binding wells, add 50 µL of buffer instead of the test compound.

  • For non-specific binding wells, add 50 µL of the non-specific control compound.

  • Incubate the plate for 60-90 minutes at a controlled temperature (e.g., 30 °C) with gentle agitation to reach equilibrium.[9]

  • Terminate the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.[9]

  • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[9]

  • Dry the filters, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.[9]

4. Data Analysis

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kₔ)) where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[9]

Visualizations

Mechanism of Action at the Synapse

The primary mechanism for tropane alkaloid cross-reactivity at monoamine transporters involves the competitive inhibition of neurotransmitter reuptake. This blockage leads to an accumulation of neurotransmitters like dopamine in the synaptic cleft, enhancing downstream signaling.

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal vesicle Vesicles (Dopamine) da1 vesicle->da1 Release dat Dopamine Transporter (DAT) da2 da2->dat Reuptake da3 receptor Dopamine Receptors da3->receptor Binds compound Tropane Analog compound->dat Blocks signal Signal Transduction receptor->signal Activates

Caption: Monoamine transporter inhibition by a tropane analog.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the radioligand binding assay used to determine transporter affinity.

prep 1. Membrane Preparation (from hMAT-expressing HEK293 cells) plate 2. Plate Incubation (Membranes + Radioligand + Test Compound) prep->plate filter 3. Rapid Filtration (Separates bound from unbound ligand) plate->filter count 4. Scintillation Counting (Quantifies bound radioactivity) filter->count analyze 5. Data Analysis (Calculate IC50 and Ki values) count->analyze

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory and Chemical Handling Professionals

This document provides critical safety and logistical information for the proper disposal of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine (CAS No: 96901-92-7). Adherence to these procedures is essential to ensure the safety of personnel and the protection of the environment.

Hazard Profile and Safety Precautions

This compound is a chemical compound that requires careful handling due to its hazard profile. It is classified as harmful if swallowed, causes skin irritation, may cause respiratory irritation, and poses a risk of serious eye damage.[1]

Personal Protective Equipment (PPE) is mandatory when handling this substance.

Hazard Classification GHS Hazard Statements Required Personal Protective Equipment (PPE)
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedChemical-resistant gloves (e.g., nitrile), lab coat, safety glasses with side shields or goggles.
Skin Irritation (Category 2)H315: Causes skin irritationChemical-resistant gloves, lab coat.
Serious Eye Damage (Category 1)H318: Causes serious eye damageSafety goggles or face shield.
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritationUse only in a well-ventilated area or with a fume hood. Respiratory protection may be required for large quantities or in case of insufficient ventilation.

Step-by-Step Disposal Protocol

The primary disposal method for this compound is through an approved hazardous waste disposal facility.[1][2] Do not dispose of this chemical into drains or the environment.

Step 1: Segregation and Waste Collection

  • Designate a specific, clearly labeled, and sealed container for waste this compound.

  • The container must be compatible with the chemical and properly sealed to prevent leaks or spills.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

Step 2: Handling Small Spills

  • In the event of a small spill, absorb the material with an inert, non-combustible absorbent such as vermiculite, dry sand, or earth.

  • Do not use combustible materials like sawdust.

  • Carefully sweep or shovel the absorbed material into a designated hazardous waste container.

  • Ventilate the area of the spill.

Step 3: Managing Large Spills

  • For large spills, evacuate the area immediately.

  • If safe to do so, stop the leak.

  • Contain the spill using dikes or other barriers to prevent it from entering drains or waterways.

  • Follow your institution's emergency response protocol for large chemical spills.

Step 4: Decontamination

  • Thoroughly decontaminate all tools and equipment used in the handling and cleanup of this compound.

  • Wash contaminated clothing before reuse.[2]

Step 5: Final Disposal

  • Arrange for the collection of the hazardous waste container by a licensed and approved waste disposal contractor.

  • Ensure all local, state, and federal regulations for hazardous waste disposal are followed.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound waste_type Is the material a small spill, excess reagent, or contaminated material? start->waste_type spill Small Spill waste_type->spill Spill excess Excess Reagent or Contaminated Material waste_type->excess Excess/Contaminated absorb Absorb with inert material (e.g., vermiculite, sand) spill->absorb collect Collect in a labeled, sealed hazardous waste container excess->collect absorb->collect store Store in a cool, dry, well-ventilated area collect->store dispose Dispose of through an approved hazardous waste contractor store->dispose end End: Proper Disposal Complete dispose->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling, storage, and disposal of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine (CAS No. 96901-92-7). Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.

1. Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][2]

  • H318: Causes serious eye damage.[1][2]

  • H335: May cause respiratory irritation.[1][2]

The following personal protective equipment is mandatory when handling this compound.

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses with Side ShieldsMust be worn at all times in the laboratory.
Chemical GogglesRequired when there is a risk of splashing.
Face ShieldRecommended in addition to goggles for splash protection.
Hand Protection Chemical-resistant GlovesNitrile or neoprene gloves are suitable. Inspect for tears or holes before use.
Skin and Body Protection Laboratory CoatFully buttoned, with sleeves extending to the wrist.
Long-sleeved ClothingTo be worn under the laboratory coat.
Closed-toe ShoesRequired for all laboratory work.
Respiratory Protection Fume HoodAll handling of the solid or solutions should be conducted in a certified chemical fume hood.
NIOSH-approved RespiratorRequired if working outside of a fume hood or if ventilation is inadequate.

2. Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety and compliance. The following workflow outlines the key steps.

G Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_fume_hood Ensure Fume Hood is Operational prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh Proceed to Handling handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve handling_reaction Perform Experimental Procedure handling_dissolve->handling_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handling_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via Approved Channels cleanup_waste->cleanup_dispose emergency_spill Spill emergency_exposure Personal Exposure

Caption: A flowchart outlining the key procedural steps for the safe handling and disposal of this compound.

3. Detailed Methodologies

a. Handling and Experimental Protocols:

  • Preparation: Before handling the compound, ensure that a certified chemical fume hood is operational.[3] Don all required PPE as detailed in the table above.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to minimize inhalation exposure.

  • Solution Preparation: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.

  • General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[3]

b. Disposal Plan:

  • Waste Segregation: All waste contaminated with this compound, including empty containers, disposable labware, and contaminated PPE, must be collected in a designated, labeled hazardous waste container.

  • Disposal: Dispose of all chemical waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain.

c. Emergency Procedures:

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and seek medical attention.

  • In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

  • In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • In Case of Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

  • In Case of a Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material, such as vermiculite or sand. Scoop the absorbed material into a designated hazardous waste container. Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine
Reactant of Route 2
Reactant of Route 2
8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.